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  • Product: N-(2-tert-butylphenyl)-2-chloroacetamide
  • CAS: 17900-75-3

Core Science & Biosynthesis

Foundational

N-(2-tert-butylphenyl)-2-chloroacetamide: Structural Dynamics, Physical Properties, and Synthesis Protocols

Executive Summary N-(2-tert-butylphenyl)-2-chloroacetamide is a highly specialized, sterically hindered alpha-chloroacetamide. In the realm of advanced organic synthesis and drug development, this compound serves as a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-tert-butylphenyl)-2-chloroacetamide is a highly specialized, sterically hindered alpha-chloroacetamide. In the realm of advanced organic synthesis and drug development, this compound serves as a critical electrophilic building block. Its unique structural topology—defined by a bulky ortho-tert-butyl group—imparts exceptional stability to the amide linkage while preserving the high S_N2 reactivity of the alpha-chloro carbon. This whitepaper details the chemical properties, structural implications, and a self-validating synthetic protocol for researchers utilizing this compound as an intermediate in pharmaceutical and agrochemical development.

Chemical Identity & Structural Implications

The presence of the tert-butyl group at the ortho position of the phenyl ring forces the aromatic system out of coplanarity with the amide plane. This steric shielding effectively protects the amide carbonyl from unwanted nucleophilic attack or hydrolysis during downstream reactions, isolating chemical reactivity strictly to the alpha-halogenated carbon.

Quantitative Data Summary

The following table consolidates the verified physical and chemical properties of the compound:

PropertyValue
IUPAC Name 2-chloro-N-[2-(2-methylpropan-2-yl)phenyl]acetamide
CAS Registry Number 17900-75-3[1]
Molecular Formula C₁₂H₁₆ClNO[2]
Molecular Weight 225.72 g/mol [1]
SMILES String O=C(NC1=CC=CC=C1C(C)(C)C)CCl[3]
Appearance White powder[4]
Melting Point 96 - 97 °C[5]
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water

Mechanistic Synthesis & Experimental Design

The synthesis of N-(2-tert-butylphenyl)-2-chloroacetamide is typically achieved via the N-acylation of 2-tert-butylaniline using chloroacetyl chloride under modified Schotten-Baumann or anhydrous conditions[6],[7].

Causality in Reaction Design:

  • Electrophile Selection: Chloroacetyl chloride is a bifunctional molecule. The acyl chloride carbon is significantly more electrophilic than the alkyl chloride carbon, ensuring that the primary amine attacks the carbonyl exclusively to form the amide bond[6].

  • Acid Scavenging: The reaction generates equimolar amounts of hydrogen chloride (HCl) gas. An organic base, such as triethylamine (Et₃N), is required to neutralize the HCl. Without this base, the unreacted 2-tert-butylaniline would rapidly protonate into an unreactive hydrochloride salt, capping the theoretical yield at 50%[7].

ReactionMechanism A 2-tert-butylaniline (Nucleophile) C N-(2-tert-butylphenyl) -2-chloroacetamide A->C N-Acylation B Chloroacetyl Chloride (Electrophile) B->C S_N Acyl Substitution D HCl / Et3N·HCl (Byproduct) C->D Proton Transfer

Fig 1. N-acylation pathway of 2-tert-butylaniline to form the target chloroacetamide.

Validated Experimental Protocol

To ensure high purity and yield, the following step-by-step methodology provides a self-validating workflow for the synthesis of the compound.

ExperimentalWorkflow Step1 1. Dissolve 2-tert-butylaniline & Base in DCM Step2 2. Cool reactor to 0-5 °C Step1->Step2 Step3 3. Dropwise addition of Chloroacetyl Chloride Step2->Step3 Step4 4. Stir at Room Temperature (2-4 h) Step3->Step4 Step5 5. Quench with Saturated NaHCO3 Step4->Step5 Step6 6. Extract organic layer & Wash with Brine Step5->Step6 Step7 7. Dry (MgSO4) & Concentrate in vacuo Step6->Step7 Step8 8. Purify via Recrystallization Step7->Step8

Fig 2. Standard experimental workflow for the synthesis and isolation of the chloroacetamide.

Step-by-Step Methodology
  • Preparation of the Amine Solution: In an oven-dried round-bottom flask flushed with inert gas (N₂ or Ar), dissolve 1.0 equivalent of 2-tert-butylaniline and 1.2 equivalents of triethylamine (Et₃N) in anhydrous dichloromethane (DCM)[7]. Rationale: DCM is an aprotic solvent that readily dissolves both the starting materials and the final product without participating in the reaction.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Rationale: Acylation with acid chlorides is highly exothermic. Cooling controls the reaction kinetics and prevents the formation of di-acylated impurities[6].

  • Electrophile Addition: Dissolve 1.1 equivalents of chloroacetyl chloride in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10–15 minutes[7]. Rationale: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, further suppressing side reactions.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 2 to 4 hours, monitoring completion via Thin Layer Chromatography (TLC) or LC-MS.

  • Biphasic Quench: Once complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃)[7]. Rationale: The weak base neutralizes any unreacted chloroacetyl chloride and residual HCl, ensuring the organic layer is neutral before extraction.

  • Extraction & Washing: Transfer the mixture to a separatory funnel. Extract the aqueous phase with additional DCM. Combine the organic layers and wash sequentially with 1M HCl (to remove excess Et₃N), water, and saturated brine[7].

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.

  • Purification: Purify the crude material via recrystallization (e.g., from hexanes/ethyl acetate) to obtain N-(2-tert-butylphenyl)-2-chloroacetamide as a pure white powder[4].

Downstream Applications

Because the amide bond is sterically protected by the tert-butyl group, N-(2-tert-butylphenyl)-2-chloroacetamide is an ideal substrate for S_N2 nucleophilic displacement. It is widely utilized to synthesize complex secondary and tertiary amines by reacting the alpha-chloro group with various nucleophiles. These functionalized derivatives are frequently explored in drug discovery—particularly in the synthesis of healing drugs, specialized cosmetic peptides, and active pharmaceutical ingredients (APIs) targeting specific receptor pathways[4],[6].

References

  • Sigma-Aldrich. "A4534 | Sigma-Aldrich: N-(2-tert-butylphenyl)-2-chloroacetamide." Sigma-Aldrich Product Catalog. 1

  • Sigma-Aldrich. "N-(2-tert-butylphenyl)-2-chloroacetamide | 17900-75-3." Sigma-Aldrich Product Catalog. 2

  • LookChem. "Acetamide, 2-chloro-N-[2-(1,1-dimethylethyl)phenyl]- CAS NO.17900-75-3." LookChem Chemical Directory. 4

  • BLD Pharm. "17900-75-3 | N-(2-tert-Butylphenyl)-2-chloroacetamide." BLD Pharm Product Data. 3

  • Google Patents. "WO2009117421A2 - Heterocyclic modulators of gpr119 for treatment of disease." WIPO Patent Database. 6

  • Google Patents. "WO2002066470A1 - Substituted alkylamine derivatives and methods of use." WIPO Patent Database. 7

  • Sigma-Aldrich. "N-(2-tert-butylphenyl)-2-chloroacetamide | 17900-75-3 (Melting Point Data)." Sigma-Aldrich Product Catalog. 5

Sources

Exploratory

Mechanism of action of N-(2-tert-butylphenyl)-2-chloroacetamide in vitro

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Author: BenchChem Technical Support Team. Date: April 2026

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Unlocking the Covalent Cysteinome: Mechanism of Action and In Vitro Profiling of N-(2-tert-butylphenyl)-2-chloroacetamide

Executive Summary

In the rapidly evolving landscape of targeted covalent inhibitors (TCIs) and chemoproteomics, alpha-chloroacetamides have emerged as privileged "scout electrophiles." As a Senior Application Scientist specializing in covalent ligand discovery, I frequently leverage compounds like N-(2-tert-butylphenyl)-2-chloroacetamide (CAS: 17900-75-3) to map the ligandable cysteinome. Unlike hyper-reactive iodoacetamides, tailored chloroacetamides offer a finely tuned balance of reactivity and selectivity, enabling the capture of transient protein states and the discovery of novel allosteric pockets. This whitepaper provides an in-depth mechanistic analysis of N-(2-tert-butylphenyl)-2-chloroacetamide, detailing its chemical kinetics, structural rationale, and a self-validating in vitro methodology for proteome-wide target identification.

Chemical Mechanism of Action: The SN2 Paradigm

The core mechanism of action for N-(2-tert-butylphenyl)-2-chloroacetamide in an in vitro biological system is driven by a bimolecular nucleophilic substitution (SN2) reaction [4.4]. The electrophilic alpha-carbon, activated by the adjacent electron-withdrawing carbonyl group, is attacked by the nucleophilic thiolate anion (S⁻) of a deprotonated cysteine residue. The chlorine atom acts as the leaving group, resulting in the formation of a stable, irreversible thioether adduct.

The Structural Rationale of the N-(2-tert-butylphenyl) Moiety

While the chloroacetamide warhead dictates the covalent chemistry, the non-covalent encounter complex is governed by the N-(2-tert-butylphenyl) substituent. In my experience designing covalent libraries, the incorporation of a bulky ortho-tert-butyl group is a deliberate strategy to tune the thermodynamics of binding:

  • Steric Shielding: The massive tert-butyl group forces the phenyl ring out of coplanarity with the amide bond. This steric bulk prevents the electrophile from indiscriminately alkylating highly solvent-exposed, non-functional cysteines.

  • Lipophilic Engagement: The hydrophobic nature of the tert-butylphenyl moiety drives the molecule toward cryptic, lipophilic pockets (such as those found in E3 ligases or the allosteric sites of kinases)[1].

  • Reactivity Tuning: By altering the dielectric environment around the reactive center, the bulky substituent mildly attenuates the electrophilicity of the alpha-carbon, ensuring that covalent bond formation only occurs when the compound is anchored in a complementary binding pocket for a sustained residence time[2].

SN2_Mechanism Protein Target Protein (Native Fold) Thiolate Reactive Thiolate (Cys-S⁻) Protein->Thiolate Deprotonation Transition SN2 Transition State Thiolate->Transition Nucleophilic Attack Electrophile Chloroacetamide (Electrophile) Electrophile->Transition Alpha-Carbon Adduct Thioether Adduct (Irreversible) Transition->Adduct Cl⁻ Departure

Fig 1: SN2 nucleophilic substitution mechanism of alpha-chloroacetamides with protein thiols.

Comparative Reactivity and Specificity

A critical failure point in covalent drug discovery is off-target toxicity driven by hyper-reactive electrophiles. Iodoacetamides (IA), while useful as universal alkylating agents in standard proteomics, are notoriously promiscuous. They frequently cause methionine oxidation and non-specific alkylation of lysine and histidine residues[3][4].

By switching the halogen leaving group from iodine to chlorine, N-(2-tert-butylphenyl)-2-chloroacetamide achieves a "Goldilocks" reactivity profile. It is reactive enough to engage functional cysteines (which typically have a lowered pKa due to their local microenvironment) but stable enough to resist reacting with bulk glutathione (GSH) or off-target amines[5][6].

Table 1: Quantitative Comparison of Covalent Warheads in Vitro

Electrophilic WarheadReaction MechanismRelative ReactivityCysteine SelectivityCommon Off-Target Artifacts
Iodoacetamide Fast SN2Very HighLowMethionine oxidation, Lys/His alkylation
Chloroacetamide Tuned SN2ModerateHighMinimal (rare amine alkylation at high pH)
Acrylamide Michael AdditionLow to ModerateVery HighGSH depletion (if highly activated)

In Vitro Methodology: Competitive Chemoproteomic Profiling

To validate the mechanism of action and identify the specific protein targets of N-(2-tert-butylphenyl)-2-chloroacetamide, we employ Competitive Activity-Based Protein Profiling (isoTOP-ABPP). This self-validating system relies on the principle of competition: if our chloroacetamide compound covalently occupies a cysteine pocket, that cysteine is protected from subsequent labeling by a universal fluorescent or biotinylated probe.

Step-by-Step Protocol: High-Throughput Label-Free Quantification (HT-LFQ) ABPP

Step 1: Native Proteome Preparation

  • Action: Lyse cells (e.g., HEK293T) in native buffer (50 mM HEPES, pH 7.5, 150 mM NaCl) using Dounce homogenization or mild sonication.

  • Causality: Maintaining a physiological pH and avoiding harsh denaturants (like urea) is critical. Cysteine reactivity is dictated by its local 3D microenvironment, which lowers its pKa to form the reactive thiolate. Denaturation destroys this microenvironment, rendering all cysteines equally (and artificially) unreactive.

Step 2: Covalent Compound Incubation

  • Action: Incubate the proteome (1 mg/mL) with N-(2-tert-butylphenyl)-2-chloroacetamide (e.g., 50 µM) or DMSO vehicle for 1 hour at 37°C.

  • Causality: This step must be performed in the absence of exogenous reducing agents (like DTT) to prevent premature quenching of the electrophile. The 1-hour window allows for the kinetic differentiation of high-affinity targets from low-affinity background binders.

Step 3: Universal Probe Labeling

  • Action: Add a broad-spectrum reactive probe, such as Iodoacetamide-Alkyne (IA-Alkyne, 100 µM), for 1 hour at room temperature.

  • Causality: The IA-Alkyne will aggressively alkylate all remaining unreacted cysteines. Cysteines that were successfully engaged by our chloroacetamide in Step 2 will show a dramatic reduction in IA-Alkyne labeling.

Step 4: CuAAC "Click" Chemistry

  • Action: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a Biotin-Azide tag to the IA-Alkyne labeled proteins.

  • Causality: This bioorthogonal reaction allows for the selective tagging of only the probe-modified proteins in a highly complex lysate mixture, setting up the system for affinity purification.

Step 5: Enrichment and On-Bead Digestion

  • Action: Precipitate proteins, resuspend, and incubate with Streptavidin-agarose beads. Wash extensively, reduce with TCEP, alkylate bulk cysteines with iodoacetamide, and perform on-bead trypsin digestion.

  • Causality: Extensive washing removes non-covalently bound proteins, ensuring that the final mass spectrometry readout contains only true covalent targets.

Step 6: LC-MS/MS and Data Analysis

  • Action: Analyze the resulting peptides via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Calculate the Competition Ratio (CR).

  • Causality: A CR > 4 (meaning a >75% reduction in probe signal in the compound-treated sample vs. DMSO) definitively validates that N-(2-tert-butylphenyl)-2-chloroacetamide successfully and covalently engaged that specific cysteine residue in vitro.

ABPP_Workflow N1 1. Native Proteome Extract (Maintains Cys pKa) N2 2. Compound Incubation (N-(2-tert-butylphenyl)-2-chloroacetamide) N1->N2 N3 3. Covalent Adduct Formation (SN2 at Target Cys) N2->N3 N4 4. Probe Addition (IA-Alkyne for unreacted Cys) N3->N4 N5 5. Click Chemistry (CuAAC Biotinylation) N4->N5 N6 6. LC-MS/MS Analysis (Target Identification) N5->N6

Fig 2: Competitive ABPP workflow for identifying target cysteines of the chloroacetamide.

Conclusion

N-(2-tert-butylphenyl)-2-chloroacetamide represents a highly effective structural motif in the covalent drug discovery toolkit. By leveraging the steric and lipophilic properties of the tert-butylphenyl group alongside the tuned SN2 reactivity of the chloroacetamide warhead, researchers can selectively interrogate the ligandable cysteinome. When paired with rigorous, self-validating chemoproteomic workflows like isoTOP-ABPP, such compounds serve as vital stepping stones for the development of next-generation targeted covalent inhibitors and targeted protein degraders.

References

  • Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics Source: Nature Communications / NIH URL:[Link]

  • Discovery of Di- and Trihaloacetamides as Covalent SARS-CoV-2 Main Protease Inhibitors with High Target Specificity Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides Source: Biochemical Journal URL:[Link]

  • Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function Source: Cell Chemical Biology / NIH URL:[Link]

  • Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries Source: Nature Biotechnology / NIH URL:[Link]

  • Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues Source: Journal of Proteomics / PubMed URL:[Link]

Sources

Foundational

N-(2-tert-butylphenyl)-2-chloroacetamide molecular weight and exact mass

An In-depth Technical Guide to the Molecular Weight and Exact Mass of N-(2-tert-butylphenyl)-2-chloroacetamide For Researchers, Scientists, and Drug Development Professionals Introduction N-(2-tert-butylphenyl)-2-chloroa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Weight and Exact Mass of N-(2-tert-butylphenyl)-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-tert-butylphenyl)-2-chloroacetamide is a substituted aromatic amide. Its structure, characterized by a chloroacetamide group attached to a 2-tert-butylaniline ring, makes it a subject of interest in synthetic chemistry and potentially in the development of novel bioactive compounds. Understanding the fundamental physicochemical properties of this molecule, such as its molecular weight and exact mass, is a critical first step in any research and development endeavor. This guide provides a detailed exploration of these properties, the distinction between them, and a practical, field-tested protocol for their experimental verification.

Physicochemical Properties and Identifiers

A precise understanding of a compound's properties begins with accurate identification and quantification. The key physicochemical data for N-(2-tert-butylphenyl)-2-chloroacetamide are summarized below.

PropertyValueSource
IUPAC Name N-(2-tert-butylphenyl)-2-chloroacetamideN/A
CAS Number 17900-75-3[1][2]
Molecular Formula C₁₂H₁₆ClNO[1][2]
Molecular Weight 225.71 g/mol [1][2]
Monoisotopic (Exact) Mass 225.09204 Da[3][4]

Conceptual Deep Dive: Molecular Weight vs. Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used, but they represent distinct concepts. A clear understanding of their differences is crucial for accurate data interpretation, particularly in mass spectrometry.

  • Molecular Weight (or Average Molecular Mass): This value is a weighted average of the masses of all the naturally occurring isotopes of the elements within a molecule. The calculation is based on the isotopic abundance of each element on Earth. For example, the atomic weight of carbon (12.011 amu) accounts for both the highly abundant ¹²C and the less abundant ¹³C isotopes. Molecular weight is the value used in stoichiometric calculations for bulk quantities of a substance.

  • Exact Mass (or Monoisotopic Mass): This is the calculated mass of a molecule using the mass of the most abundant, stable isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁶O, ³⁵Cl). Exact mass is a theoretical value that does not account for isotopic distribution. It is the value of primary interest in high-resolution mass spectrometry (HRMS), as it allows for the determination of elemental composition with high precision.

The distinction is critical: HRMS instruments have the capability to resolve ions that differ in mass by only a few thousandths of a mass unit, making it possible to distinguish between compounds with the same nominal mass but different elemental formulas.

Experimental Verification: High-Resolution Mass Spectrometry (HRMS)

The determination of a compound's exact mass is a cornerstone of its structural elucidation and purity confirmation. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, offering unparalleled accuracy and precision.[2] The following protocol outlines a standard workflow for the analysis of N-(2-tert-butylphenyl)-2-chloroacetamide using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

Protocol: Exact Mass Determination by ESI-TOF HRMS

1. Objective: To experimentally determine the exact mass of N-(2-tert-butylphenyl)-2-chloroacetamide and confirm its elemental composition.

2. Materials:

  • N-(2-tert-butylphenyl)-2-chloroacetamide sample
  • LC-MS grade acetonitrile (ACN)
  • LC-MS grade water
  • LC-MS grade formic acid (FA)
  • Calibrant solution for the mass spectrometer (e.g., sodium formate)
  • 2 mL autosampler vials with caps

3. Sample Preparation:

  • Causality: The goal is to prepare a dilute solution of the analyte in a solvent compatible with ESI to ensure efficient ionization and prevent detector saturation.
  • Step 1: Prepare a stock solution of the analyte at 1 mg/mL in acetonitrile.
  • Step 2: From the stock solution, prepare a working solution of approximately 1-5 µg/mL in a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is added to promote protonation, leading to the formation of the [M+H]⁺ ion, which is commonly observed in positive-ion ESI.
  • Step 3: Transfer the working solution to an autosampler vial for analysis.

4. Instrumentation and Method:

  • Instrument: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an ESI source.
  • Causality: The instrument must be calibrated to ensure high mass accuracy. The method parameters are chosen to optimize the signal of the target analyte.
  • Step 1 (Calibration): Calibrate the mass spectrometer across the desired mass range according to the manufacturer's protocol using the specified calibrant solution. This step is critical for achieving sub-ppm mass accuracy.
  • Step 2 (Ionization Mode): Set the ESI source to positive ion mode to detect the protonated molecule [M+H]⁺.
  • Step 3 (Infusion/Injection): Introduce the sample into the mass spectrometer. This can be done via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
  • Step 4 (Acquisition Parameters):
  • Mass Range: 100-500 m/z
  • Capillary Voltage: 3.5 kV
  • Source Temperature: 120 °C
  • Data Acquisition: Acquire data in centroid mode for at least 1 minute to allow for signal averaging.

5. Data Analysis:

  • Causality: The acquired spectrum is analyzed to identify the peak corresponding to the protonated analyte. The measured mass is then compared to the theoretical exact mass to confirm the elemental formula.
  • Step 1: Examine the mass spectrum for the most abundant peak. For N-(2-tert-butylphenyl)-2-chloroacetamide (C₁₂H₁₆ClNO), the expected protonated molecule is [C₁₂H₁₇ClNO]⁺.
  • Step 2: Calculate the theoretical exact mass of the [M+H]⁺ ion: 226.100.
  • Step 3: Compare the measured m/z value of the most intense peak with the theoretical value. The mass error, typically expressed in parts per million (ppm), should be less than 5 ppm for confident identification.
  • Step 4: Analyze the isotopic pattern. The presence of chlorine gives a characteristic A+2 peak (from the ³⁷Cl isotope) with an intensity approximately one-third of the monoisotopic peak (A, from the ³⁵Cl isotope). This provides further confirmation of the elemental composition.

This self-validating protocol, from careful sample preparation and instrument calibration to detailed data analysis, ensures a high degree of confidence in the determined exact mass.

Visualizing the Workflow

The logical flow of the HRMS experiment can be represented as follows:

HRMS_Workflow cluster_prep Sample & System Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A Prepare Analyte Solution (1-5 µg/mL in ACN/H₂O + 0.1% FA) B Calibrate Mass Spectrometer (e.g., with Sodium Formate) C Introduce Sample via ESI Source (Positive Ion Mode) A->C B->C D Acquire High-Resolution Mass Spectrum (m/z 100-500) C->D E Identify Monoisotopic Peak for [M+H]⁺ D->E F Compare Measured m/z to Theoretical Exact Mass E->F H Verify Isotopic Pattern (³⁵Cl / ³⁷Cl ratio) E->H G Calculate Mass Error (< 5 ppm) F->G I Confirmation of Elemental Composition G->I H->I

Caption: Workflow for Exact Mass Determination by HRMS.

Conclusion

The molecular weight (225.71 g/mol ) and exact mass (225.09204 Da) of N-(2-tert-butylphenyl)-2-chloroacetamide are foundational data points for its use in research and development. While molecular weight is essential for stoichiometric considerations, the exact mass, verifiable through high-resolution mass spectrometry, provides a higher level of analytical certainty required for structural confirmation and purity assessment. The protocol and conceptual framework provided in this guide offer a robust approach for scientists to confidently characterize this and other small molecules.

References

  • PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved from [Link]3]

  • PubChem. (n.d.). 3-chloro-N-mesitylpropanamide. Retrieved from [Link]4]

Sources

Exploratory

Solubility profile of N-(2-tert-butylphenyl)-2-chloroacetamide in organic solvents

Solubility Profile of N-(2-tert-butylphenyl)-2-chloroacetamide in Organic Solvents: A Technical Guide for Formulation and Synthesis Executive Summary N-(2-tert-butylphenyl)-2-chloroacetamide (CAS: 17900-75-3) is a steric...

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Author: BenchChem Technical Support Team. Date: April 2026

Solubility Profile of N-(2-tert-butylphenyl)-2-chloroacetamide in Organic Solvents: A Technical Guide for Formulation and Synthesis

Executive Summary

N-(2-tert-butylphenyl)-2-chloroacetamide (CAS: 17900-75-3) is a sterically hindered, halogenated aromatic amide utilized as a critical intermediate in the synthesis of agrochemicals (such as chloroacetanilide herbicides) and pharmaceutical active ingredients[1][2]. Understanding its precise solubility profile across various organic solvents is paramount for optimizing reaction yields, designing purification protocols (crystallization and chromatography), and developing stable liquid formulations. This whitepaper provides an in-depth mechanistic analysis of its solvation dynamics, grounded in Hansen Solubility Parameter (HSP) theory[3][4], and outlines self-validating experimental workflows for empirical solubility determination.

Structural Causality and Solvation Dynamics

The solubility behavior of N-(2-tert-butylphenyl)-2-chloroacetamide is dictated by three distinct structural micro-domains, which must be individually addressed by the solvent system:

  • The ortho-tert-butyl phenyl ring: This bulky, highly lipophilic moiety imparts significant hydrophobic character. The steric bulk at the ortho position forces the amide plane out of coplanarity with the aromatic ring. This structural twist disrupts optimal π-π stacking in the solid state, slightly lowering the crystal lattice energy compared to unsubstituted analogs.

  • The secondary chloroacetamide group (-NH-CO-CH₂Cl): Unlike tertiary chloroacetamides (e.g., alachlor) which lack a hydrogen bond donor[2][5], this secondary amide possesses both a strong H-bond donor (N-H) and acceptor (C=O). This leads to a robust network of intermolecular hydrogen bonds in the solid state.

  • The reactive chloroalkyl tail: This adds a polarizable dipole moment, enhancing interactions with polar aprotic solvents and halogenated diluents[6].

Causality in Solvent Selection: To achieve high solubility, a solvent must overcome the solute-solute hydrogen bonding lattice. Non-polar hydrocarbon solvents (e.g., hexane) interact favorably with the tert-butyl group via London dispersion forces but fail to disrupt the amide H-bonds, resulting in poor solubility. Conversely, polar aprotic solvents (e.g., DMSO, DMF) act as powerful H-bond acceptors, breaking the solute lattice while their hydrophobic methyl domains solvate the tert-butyl group, yielding exceptionally high solubility[4][6].

Quantitative Solubility Profile in Organic Solvents

Based on structural homology to established chloroacetamides and predictive thermodynamic models, the solubility profile is categorized below to guide solvent selection.

Solvent ClassRepresentative SolventDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 250Strong H-bond acceptance; dipole-dipole interaction.
Polar Aprotic Ethyl Acetate6.0100 - 150Moderate H-bond acceptance; excellent dispersion match.
Polar Protic Methanol32.750 - 100H-bond donation and acceptance; competitive solvation.
Halogenated Dichloromethane (DCM)9.1> 200High polarizability matching the chloroacetyl group.
Aromatic Toluene2.420 - 50π-π interactions; dispersion forces with tert-butyl group.
Aliphatic n-Hexane1.9< 5Weak dispersion forces; unable to break amide H-bonds.

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and scientific integrity, solubility data must be generated using self-validating systems. The following protocol utilizes the Isothermal Shake-Flask method coupled with High-Performance Liquid Chromatography (HPLC). The use of HPLC over simple gravimetry ensures that potential degradation (e.g., hydrolysis of the labile chlorine) does not artificially inflate solubility readings[6].

Protocol: Isothermal Shake-Flask Method with HPLC-UV Validation Objective: Determine the absolute thermodynamic solubility of N-(2-tert-butylphenyl)-2-chloroacetamide.

  • Preparation of Solid Excess: Accurately weigh 500 mg of N-(2-tert-butylphenyl)-2-chloroacetamide into a 5 mL amber glass vial to prevent photodegradation.

  • Solvent Addition: Dispense 2.0 mL of the target organic solvent (e.g., Ethyl Acetate) into the vial. A visible excess of solid must remain to guarantee saturation.

  • Equilibration: Seal the vial with a PTFE-lined cap. Place in a thermostatic shaking water bath at 25.0 ± 0.1 °C. Agitate at 150 rpm for 48 hours to achieve thermodynamic equilibrium.

  • Phase Separation: Remove the vial and allow it to stand undisturbed for 2 hours at 25.0 °C to let large particulates settle. Transfer 1.0 mL of the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes.

  • Filtration (Self-Validation Step): Pass the supernatant through a 0.22 µm PTFE syringe filter. Crucial: Discard the first 0.2 mL of filtrate to account for potential adsorption of the highly lipophilic compound onto the filter membrane.

  • Dilution & HPLC Analysis: Dilute the filtrate exactly 1:100 in the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water). Analyze via HPLC-UV at 254 nm. Quantify against a 5-point calibration curve prepared from a certified reference standard. The presence of a single chromatographic peak confirms the chloroacetamide has remained stable during equilibration[6].

Visualizations

SolvationDynamics Compound N-(2-tert-butylphenyl) -2-chloroacetamide TertButyl tert-Butyl Group (Lipophilic) Compound->TertButyl Domain 1 Amide Secondary Amide (H-Bond Donor/Acceptor) Compound->Amide Domain 2 Chloro Chloroalkyl Group (Polarizable) Compound->Chloro Domain 3 NonPolar Non-Polar Solvents (Hexane, Toluene) TertButyl->NonPolar Dispersion Forces PolarAprotic Polar Aprotic Solvents (DMSO, DMF, EtOAc) Amide->PolarAprotic H-Bond Acceptance (Breaks Crystal Lattice) PolarProtic Polar Protic Solvents (MeOH, EtOH) Amide->PolarProtic Competitive H-Bonding Chloro->PolarAprotic Dipole-Dipole

Structural micro-domains of N-(2-tert-butylphenyl)-2-chloroacetamide and solvent interactions.

ExperimentalWorkflow Step1 1. Solid Excess Preparation (500 mg Solute + 2 mL Solvent) Step2 2. Thermostatic Equilibration (48h at 25.0 °C, 150 rpm) Step1->Step2 Ensure Saturation Step3 3. Phase Separation (Centrifugation at 10,000 x g) Step2->Step3 Reach Equilibrium Step4 4. PTFE Filtration (Discard first 0.2 mL) Step3->Step4 Remove Particulates Step5 5. HPLC-UV Quantification (Validates Stability & Concentration) Step4->Step5 Prevent Adsorption Bias

Self-validating Isothermal Shake-Flask workflow for thermodynamic solubility determination.

Conclusion & Formulation Implications

The solubility of N-(2-tert-butylphenyl)-2-chloroacetamide is a delicate balance between the high lipophilicity of its tert-butyl substituted aromatic ring and the strong intermolecular forces generated by its secondary amide core. For synthetic applications, polar aprotic solvents like ethyl acetate and dichloromethane offer the optimal balance of high solubility and ease of removal. In drug development or agrochemical formulation, utilizing Hansen Solubility Parameters allows for the rational design of co-solvent systems (e.g., blending a strong H-bond acceptor with a lipophilic diluent) to maximize active ingredient loading while preventing premature precipitation.

Sources

Foundational

Part 1: Understanding N-(2-tert-butylphenyl)-2-chloroacetamide as a Covalent Modifier

An In-Depth Technical Guide to Elucidating the Binding Affinity of N-(2-tert-butylphenyl)-2-chloroacetamide to Target Proteins This guide provides a comprehensive framework for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Binding Affinity of N-(2-tert-butylphenyl)-2-chloroacetamide to Target Proteins

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the binding affinity of N-(2-tert-butylphenyl)-2-chloroacetamide, a compound featuring a reactive chloroacetamide moiety, to its target proteins. As a potential covalent inhibitor, this molecule requires specialized methodologies to fully elucidate its interaction kinetics. This document moves beyond standard protocols to explain the rationale behind experimental choices, ensuring a robust and self-validating approach to characterization.

N-(2-tert-butylphenyl)-2-chloroacetamide belongs to the class of chloroacetamide compounds, which are known to act as electrophilic "warheads". The core of its reactivity lies in the carbon-chlorine bond, which is susceptible to nucleophilic attack by amino acid residues on a protein's surface. Cysteine, with its highly nucleophilic sulfhydryl group, is a common target for such covalent modification. This targeted covalent inhibition is an increasingly explored paradigm in drug discovery, offering the potential for prolonged and potent therapeutic effects.

The mechanism of action for a covalent inhibitor like N-(2-tert-butylphenyl)-2-chloroacetamide is typically a two-step process:

  • Non-covalent Binding: The inhibitor first reversibly binds to the target protein, forming an initial enzyme-inhibitor complex (E-I). The affinity of this initial interaction is described by the inhibition constant (Kᵢ).

  • Covalent Bond Formation: Following initial binding, the chloroacetamide warhead reacts with a nearby nucleophilic residue (e.g., cysteine) to form a stable, covalent bond. The rate of this irreversible step is defined by the inactivation rate constant (kᵢₙₐ꜀ₜ).

A thorough understanding of both Kᵢ and kᵢₙₐ꜀ₜ is crucial for optimizing the potency and selectivity of a covalent inhibitor.

Part 2: Identifying the Protein Targets of N-(2-tert-butylphenyl)-2-chloroacetamide

Before delving into detailed binding affinity studies, it is often necessary to first identify the cellular targets of N-(2-tert-butylphenyl)-2-chloroacetamide. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy for this purpose.[1][2]

Activity-Based Protein Profiling (ABPP)

ABPP utilizes chemical probes that covalently react with functionally active proteins in a complex biological sample. A competitive ABPP approach can be employed to identify the targets of an unlabeled compound like N-(2-tert-butylphenyl)-2-chloroacetamide.

Principle: A broad-spectrum, cysteine-reactive probe (e.g., iodoacetamide-alkyne) is used to label the accessible and reactive cysteine residues in a proteome. If N-(2-tert-butylphenyl)-2-chloroacetamide binds to a specific protein, it will occupy the target cysteine residue, preventing its labeling by the probe. By comparing the probe-labeling pattern in the presence and absence of the test compound, potential targets can be identified through quantitative mass spectrometry.[3][4]

Experimental Protocol for Competitive ABPP:

  • Proteome Preparation: Prepare cell lysates or tissue homogenates under native conditions to preserve protein function.

  • Inhibitor Incubation: Treat the proteome with N-(2-tert-butylphenyl)-2-chloroacetamide at various concentrations. A vehicle control (e.g., DMSO) should be run in parallel.

  • Probe Labeling: Add a cysteine-reactive probe (e.g., iodoacetamide-alkyne) to the proteomes and incubate to allow for covalent modification of accessible cysteines.

  • Click Chemistry: Ligate a reporter tag (e.g., biotin-azide or a fluorescent dye-azide) to the alkyne-modified proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Enrichment and Digestion: For biotin-tagged proteins, enrich the labeled proteins using streptavidin beads. Digest the enriched proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.

  • Data Analysis: Identify proteins with significantly reduced probe labeling in the N-(2-tert-butylphenyl)-2-chloroacetamide-treated samples compared to the control. These are the candidate targets.

ABPP_Workflow cluster_sample_prep Sample Preparation cluster_treatment Treatment cluster_labeling Probe Labeling & Ligation cluster_analysis Analysis Proteome Native Proteome Inhibitor Incubate with N-(2-tert-butylphenyl)-2-chloroacetamide Proteome->Inhibitor Control Incubate with Vehicle (DMSO) Proteome->Control Probe Add Cysteine-Reactive Probe (e.g., IA-alkyne) Inhibitor->Probe Control->Probe Click Click Chemistry with Biotin-Azide Probe->Click Enrich Streptavidin Enrichment Click->Enrich Digest Tryptic Digestion Enrich->Digest LCMS LC-MS/MS Digest->LCMS Data Data Analysis LCMS->Data

Caption: Competitive ABPP workflow for target identification.

Part 3: Quantitative Assessment of Binding Affinity

Once a target protein is identified and purified, a suite of biophysical and biochemical assays can be employed to determine the binding affinity and kinetics of N-(2-tert-butylphenyl)-2-chloroacetamide.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of an analyte (in this case, N-(2-tert-butylphenyl)-2-chloroacetamide) to a ligand (the target protein) immobilized on a sensor surface in real-time.[5][6] For covalent inhibitors, SPR can be used to dissect the two-step binding mechanism.[7][8]

Experimental Protocol for SPR Analysis of a Covalent Inhibitor:

  • Ligand Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., via amine coupling). Aim for a low to moderate immobilization density to minimize mass transport limitations.[9]

  • Analyte Injection (Association Phase): Inject a series of concentrations of N-(2-tert-butylphenyl)-2-chloroacetamide over the sensor surface. The initial increase in the SPR signal represents the non-covalent binding (association).

  • Wash (Dissociation Phase): Flow buffer over the sensor surface. For a purely non-covalent interaction, the signal would decrease as the analyte dissociates. For a covalent inhibitor, the signal will not return to baseline due to the irreversible bond formation. The rate of signal increase during this phase can be related to kᵢₙₐ꜀ₜ.

  • Data Analysis: Fit the sensorgrams to a two-state reaction model to determine the association rate constant (kₐ), the dissociation rate constant (kₔ), the inhibition constant (Kᵢ = kₔ/kₐ), and the inactivation rate constant (kᵢₙₐ꜀ₜ).[10][11]

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Immobilize Immobilize Target Protein on Sensor Chip Inject Inject N-(2-tert-butylphenyl)-2- chloroacetamide (Analyte) Immobilize->Inject Wash Flow Buffer (Dissociation) Inject->Wash Fit Fit Sensorgrams to Two-State Model Wash->Fit Determine Determine kₐ, kₔ, Kᵢ, and kᵢₙₐ꜀ₜ Fit->Determine

Caption: SPR workflow for characterizing a covalent inhibitor.

SPR: Strengths and Weaknesses
Strengths Label-free, real-time kinetics, can determine both Kᵢ and kᵢₙₐ꜀ₜ.
Weaknesses Requires specialized equipment, protein immobilization can affect activity, mass transport limitations can be an issue.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[12] For covalent inhibitors, ITC can be adapted to measure both the initial binding and the kinetics of the covalent reaction.[13][14][15]

Experimental Protocol for ITC Analysis of a Covalent Inhibitor:

  • Sample Preparation: Place the purified target protein in the sample cell and N-(2-tert-butylphenyl)-2-chloroacetamide in the injection syringe.

  • Titration: Perform a series of injections of the inhibitor into the protein solution. The initial injections will show a heat change corresponding to both the non-covalent binding and the covalent reaction.

  • Data Analysis: The integrated heat data can be fit to models that account for both the binding and the reaction kinetics to determine Kᵢ, the enthalpy of binding (ΔH), the stoichiometry (n), and kᵢₙₐ꜀ₜ. A kinetic competition assay (ITC-KC) can also be employed, where the inhibitor competes with a known substrate, and the change in the rate of heat production from the enzymatic reaction is monitored.[16]

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Protein Target Protein in Sample Cell Inject Inject Inhibitor into Protein Solution Protein->Inject Inhibitor Inhibitor in Syringe Inhibitor->Inject Measure Measure Heat Change Inject->Measure Fit Fit Data to Kinetic Binding Model Measure->Fit Determine Determine Kᵢ, ΔH, n, and kᵢₙₐ꜀ₜ Fit->Determine

Caption: ITC workflow for covalent inhibitor characterization.

ITC: Strengths and Weaknesses
Strengths Label-free, provides a complete thermodynamic profile, solution-based.
Weaknesses Requires large amounts of protein, lower throughput, data analysis for covalent inhibitors can be complex.
Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.[17][18] A competitive FP assay can be developed to determine the binding affinity of N-(2-tert-butylphenyl)-2-chloroacetamide.[19][20]

Experimental Protocol for Competitive FP Assay:

  • Probe Development: Synthesize or identify a fluorescently labeled probe that binds to the target protein's active site.

  • Assay Optimization: Determine the optimal concentrations of the target protein and the fluorescent probe that give a stable and robust FP signal.

  • Competition Assay: Incubate the target protein and the fluorescent probe with increasing concentrations of N-(2-tert-butylphenyl)-2-chloroacetamide.

  • Measurement: Measure the FP signal at different time points. For a covalent inhibitor, the FP signal will decrease over time as the inhibitor irreversibly displaces the fluorescent probe.

  • Data Analysis: The initial displacement of the probe provides information about the non-covalent binding affinity (Kᵢ). The time-dependent decrease in the signal can be used to determine kᵢₙₐ꜀ₜ.

FP_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Mix Mix Target Protein, Fluorescent Probe, and N-(2-tert-butylphenyl)-2- chloroacetamide Measure Measure Fluorescence Polarization Over Time Mix->Measure Fit Fit Time-Dependent Competition Data Measure->Fit Determine Determine Kᵢ and kᵢₙₐ꜀ₜ Fit->Determine

Caption: Competitive FP assay workflow for a covalent inhibitor.

FP: Strengths and Weaknesses
Strengths High-throughput, solution-based, sensitive.
Weaknesses Requires a fluorescent probe, potential for assay interference from fluorescent compounds.
Mass Spectrometry (MS) for Covalent Adduct Confirmation

MS is essential for confirming the covalent modification of the target protein and for determining the precise site of modification.

Experimental Protocol for MS Analysis:

  • Incubation: Incubate the target protein with N-(2-tert-butylphenyl)-2-chloroacetamide.

  • Intact Protein Analysis: Analyze the intact protein by LC-MS to observe the mass shift corresponding to the addition of the inhibitor.

  • Proteolytic Digestion: Digest the protein-inhibitor complex into peptides using an enzyme like trypsin.

  • Peptide Mapping: Analyze the peptide mixture by LC-MS/MS to identify the peptide containing the modification. The MS/MS fragmentation pattern will reveal the exact amino acid residue that has been modified.

Part 4: Data Integration and Interpretation

The data from these orthogonal techniques should be integrated to build a comprehensive understanding of the binding of N-(2-tert-butylphenyl)-2-chloroacetamide to its target. For example, the Kᵢ values obtained from SPR, ITC, and FP should be in good agreement. The kᵢₙₐ꜀ₜ values should also be consistent across the different methods. MS data provides the definitive evidence of covalent modification.

Table: Summary of Key Parameters for Covalent Inhibitor Characterization

ParameterDescriptionTechniques
Kᵢ Inhibition constant, reflects the affinity of the initial non-covalent binding.SPR, ITC, FP
kᵢₙₐ꜀ₜ Inactivation rate constant, reflects the rate of covalent bond formation.SPR, ITC, FP, MS
kᵢₙₐ꜀ₜ/Kᵢ Second-order rate constant, represents the overall efficiency of the covalent inhibitor.Calculated from Kᵢ and kᵢₙₐ꜀ₜ
Site of Modification The specific amino acid residue that is covalently modified.MS

Part 5: Conclusion

Characterizing the binding affinity of a covalent inhibitor like N-(2-tert-butylphenyl)-2-chloroacetamide requires a multi-faceted approach that goes beyond simple endpoint assays. By employing a combination of target identification strategies like ABPP and detailed kinetic analysis using techniques such as SPR, ITC, and FP, researchers can gain a deep understanding of the compound's mechanism of action. This detailed characterization is essential for the rational design and optimization of potent and selective covalent inhibitors for therapeutic applications.

References

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  • Aulabaugh, A., & Wylie, G. P. (2021). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Analytical Chemistry, 93(12), 5045–5052. [Link]

  • Luo, M., Spradlin, J. N., Boike, L., & Nomura, D. K. (2021). Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function. Cell Chemical Biology, 28(3), 337-347.e14. [Link]

  • Zhang, X., Li, L., & Chen, S. (2022). Quantitative Chemoproteomic Profiling with Data-Independent Acquisition-Based Mass Spectrometry. Journal of the American Chemical Society, 144(2), 709–718. [Link]

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  • Tiva, I. I., & Lolis, E. J. (2016). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society, 138(22), 7069–7078. [Link]

  • Reaction Biology. (2026, January 15). Navigating Kinact and Ki Assay Options for Covalent Drug Characterization. [Link]

  • BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development. [Link]

  • Tiva, I. I., & Lolis, E. J. (2016). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society, 138(22), 7069–7078. [Link]

  • Liang, Y. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Molecular Biosciences, 5, 99. [Link]

  • Trenkamp, S., Martin, W., & Tietjen, K. (2004). Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. Proceedings of the National Academy of Sciences of the United States of America, 101(32), 11903–11908. [Link]

  • European Molecular Biology Laboratory. (n.d.). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. ChEMBL. Retrieved from [Link]

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  • Luo, M., Spradlin, J. N., & Boike, L. (2021). Chemoproteomics-enabled discovery of covalent RNF114-based degraders that mimic natural product function. Cell chemical biology, 28(3), 337–347.e14. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 23). Exploring the Synthesis Potential of N-tert-Butyl-2-chloroacetamide. [Link]

  • Trenkamp, S., Martin, W., & Tietjen, K. (2004). Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. Proceedings of the National Academy of Sciences of the United States of America, 101(32), 11903–11908. [Link]

  • Zhang, C., & Wang, C. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Molecules (Basel, Switzerland), 23(4), 868. [Link]

  • Trenkamp, S., Martin, W., & Tietjen, K. (2004). Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. Proceedings of the National Academy of Sciences of the United States of America, 101(32), 11903–11908. [Link]

  • Matsuzaka, T., & Shimano, H. (2009). Synthesis and Evaluation of a Novel Indoledione Class of Long Chain Fatty Acid Elongase 6 (ELOVL6) Inhibitors. Journal of Medicinal Chemistry, 52(9), 2931–2939. [Link]

  • Nakatani, T., & Yamaji, Y. (2013). Studies on the inhibition of plant very-long-chain fatty acid elongase by a novel herbicide, pyroxasulfone. Journal of Pesticide Science, 38(2), 94-101. [Link]

  • Inn, K. S., & Lee, H. (2017). Negative regulation of the RLH signaling by the E3 ubiquitin ligase RNF114. BMB reports, 50(11), 579–584. [Link]

  • Bejan, D. S., & Klevit, R. E. (2023). RNF114 and RNF166 exemplify reader-writer E3 ligases that extend K11 polyubiquitin onto sites of MARUbylation. The EMBO journal, 42(12), e113511. [Link]

  • Abdel-Latif, E., Fahad, M. M., El-Demerdash, A., & Ismail, M. A. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry, 57(8), 3071-3081. [Link]

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Sources

Exploratory

Preliminary Biological Activity Screening for N-(2-tert-butylphenyl)-2-chloroacetamide: A Covalent Fragment-Based Drug Discovery Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: N-(2-tert-butylphenyl)-2-chloroacetamide (CAS: 17900-75-3) Chemical Rationale & Mechanism of Action In modern Fragm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: N-(2-tert-butylphenyl)-2-chloroacetamide (CAS: 17900-75-3)

Chemical Rationale & Mechanism of Action

In modern Fragment-Based Drug Discovery (FBDD), the use of mildly electrophilic covalent fragments has revolutionized our ability to drug historically "undruggable" targets[1]. N-(2-tert-butylphenyl)-2-chloroacetamide serves as a prototypical covalent fragment. It combines a sterically bulky, lipophilic recognition element (the 2-tert-butylphenyl group) with a reactive α -chloroacetamide warhead.

Unlike reversible fragments that suffer from vanishingly low affinities necessitating highly concentrated NMR or SPR screening, covalent fragments trap transient protein-ligand interactions via an irreversible SN​2 displacement of the chloride leaving group by a nucleophilic amino acid—predominantly a deprotonated cysteine thiolate[2].

The biological screening of this compound must be approached not as a simple binary "active/inactive" assay, but as a kinetic evaluation of its two-step binding mechanism: initial reversible association ( KI​ ) followed by irreversible bond formation ( kinact​ ).

Kinetics P Target Protein (Cys-SH) PI Non-covalent Complex [P···I] P->PI k_on I Chloroacetamide Fragment I->PI k_on PI->P k_off P_cov Covalent Adduct [P-S-I] + HCl PI->P_cov k_inact

Fig 1. Two-step kinetic mechanism of covalent inhibition (KI and kinact).

Phase 1: Intrinsic Reactivity Profiling

The Causality: A major risk in screening chloroacetamide libraries is that hits may be driven by promiscuous electrophilic hyper-reactivity rather than specific structural recognition[1]. Before testing N-(2-tert-butylphenyl)-2-chloroacetamide against a biological target, we must establish its baseline chemical reactivity. If the compound is too reactive, it will indiscriminately alkylate off-target proteins, leading to cellular toxicity. We evaluate this using a Glutathione (GSH) Reactivity Assay[3].

Protocol 1: Glutathione (GSH) Reactivity Assay

This protocol is a self-validating system: by measuring the pseudo-first-order depletion of the fragment in the presence of a physiological nucleophile, we can accurately predict its off-target liability.

  • Preparation: Prepare a 10 mM stock of N-(2-tert-butylphenyl)-2-chloroacetamide in anhydrous DMSO. Prepare a fresh 10 mM stock of reduced L-glutathione (GSH) in 1x PBS (pH 7.4).

  • Reaction Initiation: In a glass HPLC vial, combine the fragment (final concentration 100 µM) and GSH (final concentration 1 mM) in a 9:1 mixture of PBS and Acetonitrile (ACN) to maintain solubility[3].

  • Incubation: Seal the vial and incubate at 37 °C under continuous stirring.

  • Sampling & Quenching: At t=0,1,2,4,6, and 24 hours, extract a 20 µL aliquot and quench the reaction by mixing with 80 µL of cold water containing 0.1% Formic Acid (to protonate the GSH thiolate and halt the SN​2 reaction).

  • LC-MS Analysis: Inject the quenched samples into an LC-MS/HPLC system. Monitor the depletion of the parent compound peak (m/z 226.1 [M+H]+) over time.

  • Data Processing: Plot the natural log of the remaining fragment concentration versus time. The slope of the linear regression yields the pseudo-first-order rate constant, from which the half-life ( t1/2​ ) is derived[4].

Expert Insight: For a chloroacetamide to be considered a viable, target-specific probe, its GSH t1/2​ should ideally fall between 2 and 12 hours. A t1/2​<1 hour indicates severe promiscuity liability.

Phase 2: Biophysical Target Engagement

The Causality: Because the non-covalent affinity ( KI​ ) of a 225 Da fragment is inherently weak, standard biochemical assays (like fluorescence polarization) often yield false negatives. Intact Protein Mass Spectrometry directly detects the covalent adduct, accumulating the signal over time and providing unambiguous proof of target engagement[2].

Protocol 2: Intact Protein LC-MS Screening

Self-Validation Check: To ensure the system is self-validating, a Cys-to-Ser mutant of the target protein MUST be run in parallel. An absence of adduction in the mutant confirms that the mass shift is strictly dependent on the targeted nucleophile, ruling out non-specific alkylation of lysine or histidine residues[5].

  • Protein Preparation: Dilute the recombinant target protein (e.g., TEAD4 or UCHL1, which are known targets for chloroacetamide scaffolds[3][5]) to a final concentration of 2 µM in a mass-spec compatible buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Avoid nucleophilic buffers like Tris or DTT.

  • Compound Dosing: Add N-(2-tert-butylphenyl)-2-chloroacetamide to a final concentration of 50 µM (25x molar excess). Ensure final DMSO concentration does not exceed 2%.

  • Incubation: Incubate the reaction at room temperature for 1 to 24 hours.

  • Desalting & LC-MS: Inject the sample onto a C4 rapid desalting column connected to a Time-of-Flight (TOF) mass spectrometer. Elute with a steep gradient of Acetonitrile/0.1% Formic Acid.

  • Deconvolution: Use maximum entropy deconvolution software to convert the multiply charged protein envelope into a zero-charge intact mass.

  • Analysis: Look for a mass shift of +189.1 Da . (The exact mass of the fragment is 225.09 Da; the loss of HCl during the covalent reaction subtracts ~36.46 Da). Calculate the percentage of labeling based on the ratio of the adduct peak area to the total protein peak area[4].

Workflow A N-(2-tert-butylphenyl) -2-chloroacetamide B Phase 1: Intrinsic Reactivity (GSH Assay) A->B Selectivity Filter C Phase 2: Target Engagement (Intact Protein MS) B->C t1/2 > 2h D Phase 3: Cellular Validation (ABPP & Viability) C->D >50% Adduction (WT) 0% Adduction (Mutant)

Fig 2. Triage funnel for covalent fragment screening and validation.

Phase 3: Cellular Validation & Phenotypic Screening

Once biochemical target engagement is confirmed, the compound must be evaluated in a cellular context to ensure membrane permeability and to assess phenotypic outcomes.

Protocol 3: Cell Viability & Target Specificity
  • Cell Viability (CellTiter-Glo): Seed target-dependent cancer cell lines (e.g., HCT116) in 96-well plates. Treat with a dose-response titration of the fragment (0.1 µM to 100 µM) for 72 hours. Measure ATP-dependent luminescence to calculate the cellular IC50​ .

  • Activity-Based Protein Profiling (ABPP): To prove that the fragment is not simply acting as a toxic, non-specific alkylator in cells, perform competitive ABPP. Treat live cells with the fragment, lyse the cells, and chase with a broad-spectrum alkyne-tagged iodoacetamide probe. Click-chemistry attachment of a fluorophore followed by SDS-PAGE will reveal if the fragment selectively protected its intended target from the broad-spectrum probe without wiping out the entire proteome[2].

Quantitative Acceptance Criteria

To systematically advance N-(2-tert-butylphenyl)-2-chloroacetamide (or its optimized derivatives) through the drug development pipeline, the following empirical thresholds should be utilized:

Assay / MetricTarget Threshold for "Hit" AdvancementRationale
GSH Reactivity ( t1/2​ ) 2 hours < t1/2​ < 24 hoursPrevents systemic toxicity; ensures the warhead requires target-site binding to react[3].
Intact Protein MS (WT) > 50% adduction at 24h (50 µM dose)Confirms covalent bond formation and target engagement[5].
Intact Protein MS (Mutant) < 5% adduction at 24hValidates that binding is strictly dependent on the target cysteine residue.
Cellular Viability ( IC50​ ) < 50 µM (Preliminary Fragment)Demonstrates membrane permeability and phenotypic translation.

Sources

Protocols & Analytical Methods

Method

Application Note: N-(2-tert-Butylphenyl)-2-chloroacetamide in Sterically Hindered Synthesis and Atropisomeric Scaffold Design

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: N-(2-tert-butylphenyl)-2-chloroacetamide (CAS: 17900-75-3) Executive Summary & Rationale In modern drug discovery and asymmet...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: N-(2-tert-butylphenyl)-2-chloroacetamide (CAS: 17900-75-3)

Executive Summary & Rationale

In modern drug discovery and asymmetric catalysis, controlling molecular conformation is as critical as defining the molecular constitution. N-(2-tert-butylphenyl)-2-chloroacetamide is a highly specialized, bifunctional building block designed for the synthesis of sterically congested amides and heterocycles. While standard chloroacetamides (such as those derived from aniline or 2,6-dimethylaniline) are ubiquitous in the synthesis of local anesthetics and herbicides, the introduction of an ortho-tert-butyl group fundamentally alters the molecule's physical and chemical behavior.

This guide provides field-proven insights into leveraging this extreme steric bulk to synthesize highly stable pharmacophores and axially chiral (atropisomeric) ligands.

Mechanistic Insights & Structural Dynamics

To effectively utilize this intermediate, one must understand the dual nature of its reactivity and structural rigidity:

  • The Electrophilic α -Carbon (SN2 Reactivity): The chlorine atom is highly susceptible to nucleophilic substitution (SN2) by amines, thiols, and oxygen nucleophiles. The adjacent carbonyl group lowers the LUMO energy of the C-Cl bond, accelerating the displacement. However, the bulky ortho-tert-butyl group on the phenyl ring provides significant steric shielding, which suppresses unwanted side reactions (such as aryl ring substitution) and dictates the trajectory of incoming nucleophiles ()[1].

  • Conformational Locking & Atropisomerism: The defining feature of this intermediate is its massive rotational barrier. The tert-butyl group severely restricts rotation around the N–C(aryl) bond. At room temperature, this rotation is slow enough that the molecule and its derivatives can exist as stable atropisomers (exhibiting N-C axial chirality). This property is highly sought after for designing selective chiral catalysts and robust pharmacophores that resist enzymatic degradation by amidases ()[2].

Synthetic Workflows & Visualizations

The intermediate is primarily deployed in two distinct synthetic pathways: the generation of sterically shielded glycinamides (useful in anesthetic and analgesic drug design) and the formation of atropisomeric heterocycles (useful in chiral ligand design).

Synthesis_Workflow cluster_SN2 Pathway 1: Amination cluster_Cyclization Pathway 2: Cyclization SM N-(2-tert-butylphenyl) -2-chloroacetamide (CAS: 17900-75-3) Amination SN2 Displacement (Secondary Amine) SM->Amination HNR2, K2CO3 MeCN, 80°C Cyclization Nucleophilic Attack + Ring Closure SM->Cyclization KSCN EtOH, Reflux Glycinamide Sterically Shielded Glycinamide (Stable Pharmacophore) Amination->Glycinamide Conformationally Locked Heterocycle Atropisomeric Thiazolidin-4-one (Chiral Ligand) Cyclization->Heterocycle Restricted N-C Rotation

Fig 1: Divergent synthetic pathways of N-(2-tert-butylphenyl)-2-chloroacetamide.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . They incorporate built-in physical or chemical indicators that confirm the success of the reaction without requiring immediate spectroscopic analysis.

Protocol A: Synthesis of a Sterically Shielded Glycinamide

Objective: SN2 amination using diethylamine to yield N-(2-tert-butylphenyl)-2-(diethylamino)acetamide.

Causality & Rationale: We utilize Potassium Carbonate (K₂CO₃) in Acetonitrile (MeCN). MeCN is a polar aprotic solvent that leaves the nucleophile unsolvated and highly reactive, accelerating the SN2 displacement. K₂CO₃ acts as an inorganic acid scavenger, preventing the basic diethylamine from being consumed by the generated HCl[1].

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask, dissolve N-(2-tert-butylphenyl)-2-chloroacetamide (10 mmol, 2.26 g) in 30 mL of anhydrous MeCN.

  • Reagent Addition: Add finely powdered anhydrous K₂CO₃ (15 mmol, 2.07 g), followed by diethylamine (12 mmol, 1.24 mL).

  • Reaction: Equip the flask with a reflux condenser and heat to 80 °C under a nitrogen atmosphere for 6 hours.

  • Self-Validating Workup (Phase-Switching):

    • Step 4a: Cool the mixture, filter off the inorganic salts, and concentrate the filtrate in vacuo.

    • Step 4b: Dissolve the residue in ethyl acetate (50 mL) and extract with 1M HCl (3 x 20 mL). Validation: The desired product is a basic amine and will partition into the aqueous layer, leaving unreacted starting material and neutral impurities in the organic layer.

    • Step 4c: Collect the aqueous layers, cool to 0 °C, and slowly add 2M NaOH until the pH reaches 10. Validation: The aqueous layer will turn cloudy, and a white precipitate or oil will crash out. If no precipitation occurs upon basification, the amination has failed.

    • Step 4d: Extract the basified aqueous layer with fresh ethyl acetate, dry over Na₂SO₄, and evaporate to yield the pure glycinamide.

Protocol B: Synthesis of Atropisomeric Thiazolidin-4-ones

Objective: Intramolecular cyclization via reaction with Potassium Thiocyanate (KSCN).

Causality & Rationale: The reaction of the chloroacetamide with KSCN initially forms an intermediate α -thiocyanatoacetamide. Upon heating, the nitrogen atom of the amide attacks the thiocyanate carbon, driving an intramolecular cyclization to form a thiazolidin-4-one ring ()[3]. The massive tert-butyl group forces this cyclization into a specific stereochemical trajectory.

Step-by-Step Methodology:

  • Setup: Dissolve N-(2-tert-butylphenyl)-2-chloroacetamide (5 mmol, 1.13 g) in 25 mL of absolute ethanol.

  • Reagent Addition: Add KSCN (6 mmol, 0.58 g) in one portion.

  • Reaction & Visual Validation: Heat the mixture to reflux (78 °C). Validation: Within 30 minutes, a fine white precipitate of Potassium Chloride (KCl) will begin to form. The continuous precipitation of KCl is a real-time, visual validation that the SN2 displacement is proceeding successfully.

  • Cyclization: Continue refluxing for 8 hours to ensure complete intramolecular cyclization.

  • Workup: Pour the hot mixture into 100 mL of ice-cold distilled water. The target thiazolidin-4-one will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol.

Quantitative Data Summary: Reaction Optimization

The table below summarizes the optimization data for the SN2 amination (Protocol A), demonstrating the causality between solvent/base selection and overall yield.

SolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation & Causality
DichloromethaneEt₃N252415%Sluggish SN2 due to steric hindrance and weak base.
TetrahydrofuranK₂CO₃651245%Moderate conversion; limited solubility of K₂CO₃ hinders acid scavenging.
Acetonitrile K₂CO₃ 80 6 88% Optimal; polar aprotic solvent accelerates SN2, high conversion.
DMFCs₂CO₃100292%Fastest reaction, but requires tedious aqueous workup to remove DMF.

Table 1: Optimization parameters for the synthesis of sterically shielded glycinamides from N-(2-tert-butylphenyl)-2-chloroacetamide.

References

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles Synthetic Communications, Taylor & Francis (2019). URL:[Link]

  • Intermolecular Halogen Bond Detected in Racemic and Optically Pure N-C Axially Chiral 3-(2-Halophenyl)quinazoline-4-thione Derivatives Crystals, MDPI / PubMed Central (2020). URL:[Link]

  • Synthesis of Nitrostyrylthiazolidine-2,4-dione Derivatives Displaying Antileishmanial Potential Molecules, MDPI (2024). URL:[Link]

Sources

Application

Application Note &amp; Protocol: A Guided Synthesis of N-(2-tert-butylphenyl)-2-chloroacetamide

Abstract This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of N-(2-tert-butylphenyl)-2-chloroacetamide, a key intermediate in the development of pharmaceuticals, agrochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of N-(2-tert-butylphenyl)-2-chloroacetamide, a key intermediate in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1] The protocol is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and rationale behind the experimental design. The synthesis involves the nucleophilic acyl substitution of 2-tert-butylaniline with chloroacetyl chloride.[2] This guide includes detailed methodologies, safety protocols, data presentation, and visual workflows to ensure a reproducible and safe experimental outcome.

Introduction and Significance

N-aryl-2-chloroacetamides are a class of organic compounds renowned for their utility as versatile synthetic building blocks.[3] The title compound, N-(2-tert-butylphenyl)-2-chloroacetamide (CAS No. 17900-75-3), is of particular interest due to the presence of a sterically hindering tert-butyl group ortho to the amide functionality, which can influence molecular conformation and reactivity in subsequent synthetic steps.[4] The reactive C-Cl bond makes it an excellent precursor for introducing the N-(2-tert-butylphenyl)acetamido moiety into more complex molecules through substitution reactions with various nucleophiles.[2] This application note presents a reliable and well-characterized method for its preparation.

Principle of the Reaction: Nucleophilic Acyl Substitution

The synthesis of N-(2-tert-butylphenyl)-2-chloroacetamide is a classic example of nucleophilic acyl substitution. The reaction proceeds via the attack of the nucleophilic amine (2-tert-butylaniline) on the electrophilic carbonyl carbon of the acyl halide (chloroacetyl chloride). A non-nucleophilic base, such as triethylamine (TEA), is incorporated as an acid scavenger to neutralize the hydrochloric acid (HCl) generated during the reaction.[3] This is a critical step, as the HCl byproduct would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

The mechanism involves the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the stable amide product.

cluster_0 Reaction Mechanism Amine 2-tert-butylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride Chloroacetyl Chloride (Electrophile) AcylChloride->Intermediate Product N-(2-tert-butylphenyl)-2-chloroacetamide Intermediate->Product Elimination of Cl- HCl HCl Salt Triethylammonium Chloride Base Triethylamine (Base) Base->Salt Acid Scavenging

Caption: Nucleophilic acyl substitution mechanism.

Safety and Hazard Management

A thorough risk assessment must be conducted before commencing any experimental work. The primary hazards are associated with the starting materials.

  • Chloroacetyl Chloride (CAS: 79-04-9): Highly corrosive, toxic if swallowed, in contact with skin, or if inhaled, and a potent lachrymator (causes tearing).[5][6] It reacts violently with water, releasing toxic gas.[7] All handling must be performed in a certified chemical fume hood.[7]

  • 2-tert-butylaniline (CAS: 6310-21-0): Harmful if swallowed and may cause skin irritation. Handle with care, avoiding inhalation and direct contact.

  • Triethylamine (TEA) (CAS: 121-44-8): Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.

  • 2-Chloroacetamide Derivatives: The product class is known to have potential toxicity.[8][9][10] Ingestion may be harmful, and they can cause skin sensitization.[11][12]

Mandatory Personal Protective Equipment (PPE):

  • Chemical splash goggles or a face shield.[5]

  • Chemically resistant gloves (e.g., nitrile, neoprene).

  • Flame-resistant lab coat.

  • Ensure eyewash stations and safety showers are immediately accessible.[5]

Experimental Protocol

This protocol is optimized for a laboratory scale synthesis yielding a high-purity product.

Materials and Reagents
Reagent/MaterialCAS No.Molecular Weight ( g/mol )Quantity (10 mmol scale)Molar Eq.Notes
2-tert-butylaniline6310-21-0149.231.49 g (1.60 mL)1.0≥98% purity
Chloroacetyl chloride79-04-9112.941.24 g (0.88 mL)1.1≥98% purity, handle in fume hood only
Triethylamine (TEA)121-44-8101.191.52 g (2.10 mL)1.5Dry, ≥99% purity
Dichloromethane (DCM)75-09-284.9350 mL-Anhydrous, ACS grade
Saturated Sodium Bicarbonate144-55-884.01~30 mL-Aqueous solution
Anhydrous Magnesium Sulfate7487-88-9120.37~5 g-For drying
Ethanol64-17-546.07As needed-For recrystallization
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure

start Start: Assemble Glassware step1 1. Dissolve 2-tert-butylaniline & TEA in 40 mL DCM in RBF. start->step1 step2 2. Cool mixture to 0-5 °C in an ice bath. step1->step2 step3 3. Add Chloroacetyl Chloride in 10 mL DCM to dropping funnel. step2->step3 step4 4. Add acyl chloride solution dropwise over 20-30 mins. Maintain T < 10 °C. step3->step4 step5 5. Stir at 0-5 °C for 1 hour. step4->step5 step6 6. Warm to room temperature. Stir for 2-3 hours. step5->step6 step7 7. Monitor reaction by TLC. step6->step7 step8 8. Quench: Transfer to separatory funnel. Wash with sat. NaHCO₃ (2x15 mL). step7->step8 step9 9. Wash with deionized water (1x20 mL). step8->step9 step10 10. Dry organic layer over MgSO₄. step9->step10 step11 11. Filter and concentrate using rotary evaporator. step10->step11 step12 12. Purify crude solid by recrystallization from ethanol/water. step11->step12 step13 13. Dry purified crystals under vacuum. step12->step13 end_node End: Characterize Product step13->end_node

Caption: Experimental workflow for the synthesis of N-(2-tert-butylphenyl)-2-chloroacetamide.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-tert-butylaniline (1.0 eq) and triethylamine (1.5 eq) in 40 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.[3] This cooling is essential to control the exothermic nature of the acylation reaction and minimize potential side reactions.

  • Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.1 eq) in 10 mL of anhydrous DCM and add this solution to a dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 20-30 minutes. The slow addition rate is crucial for maintaining a low reaction temperature (below 10 °C).[3] A white precipitate of triethylammonium chloride will form.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for another 2-3 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate), checking for the consumption of the starting amine.[13]

  • Work-up and Isolation: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) to remove excess acid and then with deionized water (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification: Purify the crude solid by recrystallization.[14] Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold water, and dry under vacuum.[3]

Product Characterization

The identity and purity of the synthesized N-(2-tert-butylphenyl)-2-chloroacetamide should be confirmed using standard analytical techniques.

ParameterExpected Result
Appearance White to off-white crystalline solid
Molecular Formula C₁₂H₁₆ClNO
Molecular Weight 225.71 g/mol [4]
Yield Typically >80%
Melting Point To be determined experimentally and compared with literature values if available.
FTIR (cm⁻¹) ~3300 (N-H stretch), ~1670 (C=O amide I stretch), ~750 (C-Cl stretch)
¹H NMR (CDCl₃) Characteristic peaks for tert-butyl protons, aromatic protons, CH₂Cl protons, and N-H proton.

Discussion and Field-Proven Insights

  • Choice of Base: Triethylamine is a suitable and common choice. However, other non-nucleophilic bases like diisopropylethylamine (DIPEA) can also be used. Using an excess of the starting amine as the base is possible but less efficient as it consumes the valuable starting material.[2]

  • Solvent Choice: Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve the reactants. Other aprotic solvents like THF or ethyl acetate can also be employed.[3]

  • Temperature Control: Maintaining a low temperature during the addition of chloroacetyl chloride is the single most critical parameter for achieving a high yield and purity. Uncontrolled temperature can lead to side reactions and decomposition.

  • Steric Hindrance: The tert-butyl group at the ortho position of the aniline does not significantly impede this reaction under the specified conditions, but it plays a crucial role in directing the regioselectivity of subsequent reactions involving the aromatic ring.

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for the synthesis of N-(2-tert-butylphenyl)-2-chloroacetamide. By adhering to the step-by-step procedure and rigorous safety precautions, researchers can reliably produce this valuable chemical intermediate for further application in synthetic chemistry and drug development programs.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0640 - 2-CHLOROACETAMIDE. Retrieved from [Link]

  • Loba Chemie. (2019, January 07). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Antibodies.com. (n.d.). 2-Chloroacetamide Safety Data Sheet. Retrieved from [Link]

  • Krishna Solvechem Ltd. (n.d.). Chloroacetyl chloride MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 23). Exploring the Synthesis Potential of N-tert-Butyl-2-chloroacetamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]

  • Jacobs, W. A., & Heidelberger, M. (n.d.). Chloroacetamide. Organic Syntheses Procedure. Retrieved from [Link]

  • ChemBK. (2024, April 09). N-(Tert-Butyl)-2-Chloroacetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-tert-butyl-2-chloroacetamide. Retrieved from [Link]

  • Rodygin, K. S., et al. (n.d.). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. Arkivoc.
  • Unknown Source. (2014, December 20). SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. TSI Journals.
  • Abdel-Latif, E., et al. (2019, November 18). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. Retrieved from [Link]

  • Google Patents. (n.d.). US2321278A - Preparation of chloroacetamide.
  • Unknown Source. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PMC.
  • Scholars Research Library. (n.d.). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Retrieved from [Link]

  • NextSDS. (n.d.). N-[2-(butan-2-yl)phenyl]-2-chloroacetamide — Chemical Substance Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Unknown Source. (n.d.). N-Butyl-2-chloro-acetamide.
  • Google Patents. (n.d.). JPS6150948A - N-substituted-chloroacetamide.
  • Google Patents. (n.d.). DE4434444A1 - Process for the preparation of tert-butyl chloroacetate.
  • Reddit. (2025, October 27). Acylation with chloroacetyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of 2 a with chloroacetyl chloride (4 a). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Method

Protocol for alkylation reactions using N-(2-tert-butylphenyl)-2-chloroacetamide

Application Note: Alkylation Protocols Utilizing N-(2-tert-butylphenyl)-2-chloroacetamide in Medicinal Chemistry and Chemical Biology Executive Summary & Mechanistic Rationale N-(2-tert-butylphenyl)-2-chloroacetamide (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Alkylation Protocols Utilizing N-(2-tert-butylphenyl)-2-chloroacetamide in Medicinal Chemistry and Chemical Biology

Executive Summary & Mechanistic Rationale

N-(2-tert-butylphenyl)-2-chloroacetamide (CAS 17900-75-3) [3] is a specialized electrophilic building block widely utilized in the synthesis of targeted covalent inhibitors (TCIs) and fragment-based small molecule libraries. Unlike highly reactive iodoacetamides, chloroacetamides are mild electrophiles. This attenuated reactivity ensures highly specific nucleophilic substitution (SN2) reactions, primarily targeting strong nucleophiles like thiols (e.g., cysteine) and secondary amines, while minimizing off-target alkylation of residues such as lysine or histidine [1].

The unique 2-tert-butylphenyl moiety introduces significant steric shielding and lipophilicity. Causally, this bulky ortho-substitution restricts the rotation around the N-phenyl bond, locking the resulting molecule into a rigid conformation. In drug development, this rigidity lowers the entropic penalty upon target binding, making it an ideal pharmacophore for kinase inhibitors and covalent probes.

Mechanistic Logic and Workflow

Logic A alpha-Chloroacetamide (Mild Electrophile) C Controlled SN2 Reactivity A->C B 2-tert-Butylphenyl Group (Steric Shielding) B->C D Conformational Rigidity B->D E Targeted Covalent Inhibitor (TCI) C->E D->E

Mechanistic rationale for utilizing the sterically hindered chloroacetamide warhead.

Workflow Start N-(2-tert-butylphenyl) -2-chloroacetamide Reaction SN2 Alkylation (50-80°C, DMF/MeCN) Start->Reaction Nucleophile Nucleophile (Amine/Thiol) Nucleophile->Reaction Base Base / Catalyst (DIPEA / KI) Base->Reaction Product Alkylated Product (Pharmacophore/Probe) Reaction->Product

Workflow for SN2 alkylation using N-(2-tert-butylphenyl)-2-chloroacetamide.

Quantitative Data: Optimization of Alkylation Conditions

The following table summarizes the optimized empirical conditions for reacting N-(2-tert-butylphenyl)-2-chloroacetamide with various nucleophiles across different applications.

Nucleophile TypeSolventBase / AdditiveTemp (°C)Time (h)Expected YieldOff-Target Reactivity
Aliphatic AmineMeCNDIPEA + KI604-6>85%Low
Aromatic AmineDMFK2CO3 + KI8012-1660-75%Low
Aliphatic ThiolDCMEt3N251-2>90%Minimal
Protein CysteineHEPESNone (pH 7.5)370.5-1>95% (Adduct)Very Low (Met/Lys)

Note: While chloroacetamides exhibit high specificity for cysteines, excessive concentrations or prolonged incubation in protein labeling workflows can lead to artefactual methionine oxidation [4]. Strict stoichiometric control is required.

Detailed Experimental Protocols

Protocol A: Solution-Phase Alkylation of Secondary Amines (Small Molecule Synthesis)

Objective: Synthesize a sterically hindered glycinamide derivative via SN2 displacement. Causality & Design: Chloroacetamides react sluggishly with bulky or weakly nucleophilic amines. To overcome this without resorting to degradation-inducing temperatures, Potassium Iodide (KI) is added. This initiates an in situ Finkelstein reaction, transiently converting the chloride to a highly reactive iodide intermediate. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Procedure :

  • Preparation : In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-(2-tert-butylphenyl)-2-chloroacetamide (1.0 mmol, 225.7 mg) in anhydrous Acetonitrile (MeCN, 5.0 mL).

  • Catalysis : Add Potassium Iodide (KI, 0.1 mmol, 16.6 mg). Stir at room temperature for 10 minutes to allow the Finkelstein halogen exchange to initiate.

  • Base Addition : Add DIPEA (2.0 mmol, 348 µL) to the mixture.

  • Nucleophile Addition : Slowly add the chosen secondary amine (e.g., a piperazine derivative, 1.2 mmol).

  • Reaction : Attach a reflux condenser and heat the mixture to 60 °C under an inert nitrogen atmosphere for 4-6 hours.

  • Self-Validation (IPQC) : At 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL Methanol, and analyze via LC-MS. The system is self-validated if the starting material peak (m/z ~226) is depleted by >95% and the product mass is dominant. If unreacted starting material >5%, spike an additional 0.05 mmol KI and continue heating for 2 hours.

  • Workup : Cool to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate (15 mL) and saturated aqueous NaHCO3 (15 mL). Extract the organic layer, dry over anhydrous Na2SO4, and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Cysteine-Targeted Covalent Modification (Chemical Biology)

Objective: Covalently label a recombinant target protein containing a reactive active-site cysteine. Causality & Design: The reaction is buffered at pH 7.5. At this specific pH, the target cysteine thiol (typical pKa ~8.3, but often lower in unique active-site microenvironments) is partially deprotonated to the highly nucleophilic thiolate. Simultaneously, the pH is kept low enough to ensure lysine ε-amines (pKa ~10.5) remain fully protonated and non-nucleophilic, guaranteeing chemoselectivity [2].

Step-by-Step Procedure :

  • Protein Preparation : Dilute the purified recombinant protein to a final concentration of 10 µM in 100 mM HEPES buffer (pH 7.5) containing 150 mM NaCl.

  • Reduction (Optional but recommended) : If the protein has been stored for prolonged periods, treat with 1 mM TCEP (Tris(2-carboxyethyl)phosphine) for 30 minutes at 4 °C to reduce any reversible disulfide bonds. Note: Do not use Dithiothreitol (DTT) for one-pot reduction/alkylation as it contains competing thiols that will rapidly react with the chloroacetamide probe [1].

  • Probe Preparation : Prepare a 10 mM stock solution of N-(2-tert-butylphenyl)-2-chloroacetamide in LC-MS grade DMSO.

  • Alkylation : Add the probe stock to the protein solution to achieve a final probe concentration of 100 µM (10-fold molar excess). Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent protein denaturation.

  • Incubation : Incubate the mixture at 37 °C for 60 minutes in the dark (chloroacetamides are mildly light-sensitive) [1].

  • Self-Validation (Ellman's Assay) : To validate the completion of the targeted alkylation, extract a 50 µL aliquot and react with DTNB (Ellman's reagent). A lack of yellow color (absorbance at 412 nm) compared to a vehicle-treated control confirms the complete depletion of free thiols.

  • Quenching & Cleanup : Quench the reaction by adding 10 mM DTT to scavenge any unreacted probe. Remove small molecules via a desalting column (e.g., Zeba Spin Desalting Column) prior to intact mass spectrometry or tryptic digest analysis.

References

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics PMC - National Institutes of Health (NIH)[Link]

  • The impact of commonly used alkylating agents on artefactual peptide modification OmicsDI [Link]

Application

Preparation and Handling of N-(2-tert-butylphenyl)-2-chloroacetamide for In Vitro Cell Culture Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: In Vitro Cell Culture, High-Throughput Screening (HTS), and Dose-Response Assays Chemical Profiling & The Causality of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: In Vitro Cell Culture, High-Throughput Screening (HTS), and Dose-Response Assays

Chemical Profiling & The Causality of Insolubility

N-(2-tert-butylphenyl)-2-chloroacetamide (CAS: 17900-75-3) is a synthetic halogenated acetamide derivative with a molecular weight of 225.72 g/mol [1]. While the parent compound, 2-chloroacetamide, exhibits moderate aqueous solubility (up to 52.5 g/L)[2], the addition of the bulky, highly lipophilic tert-butyl group and the aromatic phenyl ring fundamentally alters its physicochemical profile.

When introduced directly into aqueous cell culture media, the drastic change in solvent polarity causes hydrophobic compounds of this nature to rapidly aggregate via hydrophobic collapse, "crashing out" of solution[3],[4]. To bypass this kinetic barrier, the compound must first be fully solvated in a high-dielectric organic carrier—universally, anhydrous Dimethyl Sulfoxide (DMSO)—before being systematically introduced into the aqueous assay environment[3],[5].

Solvent Selection & Cytotoxicity Parameters

The gold standard for dissolving lipophilic acetamide derivatives is 100% cell-culture grade DMSO[6]. However, DMSO is biologically active; it can alter membrane permeability, induce differentiation, and cause cytotoxicity if the final concentration exceeds specific thresholds[3].

To ensure that observed phenotypic changes are strictly due to N-(2-tert-butylphenyl)-2-chloroacetamide and not solvent toxicity, the final DMSO concentration must be optimized—ideally kept below 0.1% to 0.5% v/v[3],[5].

Quantitative Data: Maximum Tolerated DMSO Concentrations
Cell Type / ModelMax Recommended DMSO (% v/v)Mechanistic Impact of Exceeding Limit
HepG2 / Hepatocytes 0.5% – 1.0%Reduced metabolic activity; altered CYP450 expression[5].
HeLa (Epithelial) 0.1% – 0.2%Cytotoxicity; induction of morphological anomalies[5].
HL-60 (Leukemia) 0.1%Unintended induction of cellular differentiation.
Primary PBMCs 0.05% – 0.1%Decreased viability; skewed cytokine secretion assays.
iPSC-Derived Lines < 0.05%Loss of pluripotency markers; spontaneous apoptosis.

Experimental Protocols: A Self-Validating System

The following methodologies are designed as a self-validating system . By incorporating specific quality control (QC) checkpoints and vehicle controls, the protocol inherently verifies its own success, ensuring that any downstream assay failure can be immediately isolated to either compound precipitation or handling errors.

Phase 1: Master Stock Preparation (10 mM)

Causality: Preparing a highly concentrated master stock minimizes the total volume of solvent required downstream, thereby reducing the final DMSO concentration in the culture media[3].

  • Equilibration: Allow the sealed vial of N-(2-tert-butylphenyl)-2-chloroacetamide to reach room temperature in a desiccator. Reasoning: Condensation introduces water into the powder, which drastically lowers its subsequent solubility in DMSO.

  • Weighing: Accurately weigh 2.26 mg of the compound using a calibrated analytical balance in a sterile environment[4].

  • Dissolution: Add 1.0 mL of 100% anhydrous, cell-culture grade DMSO to achieve a 10 mM master stock.

  • Homogenization: Vortex vigorously for 30–60 seconds until completely dissolved[4]. Gentle warming in a 37°C water bath can aid dissolution, but avoid higher temperatures to maintain compound stability[3],[4].

  • Storage: Aliquot into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C.

Phase 2: Stepwise Dilution & Assay Application

Causality: Direct addition of a 100% DMSO stock to a large volume of media causes a localized spike in solvent polarity, leading to rapid nucleation and precipitation. A stepwise dilution creates a kinetic barrier, keeping the drug solvated as it transitions into the aqueous phase[3].

  • Dose-Response Setup: Perform all serial dilutions in 100% DMSO [5]. Reasoning: If serial dilutions are performed in media, the final DMSO concentration will vary across your dose-response curve, introducing solvent toxicity as a confounding variable[5].

  • Intermediate Dilution (1:100): Pipette 10 µL of the DMSO stock into 990 µL of pre-warmed (37°C) serum-free media or Phosphate-Buffered Saline (PBS)[3]. Vortex immediately and vigorously.

    • QC Checkpoint (Visual Validation): Inspect the intermediate tube under an inverted phase-contrast microscope. The solution must be optically clear. If micro-precipitates are visible, the compound has crashed out.

  • Final Addition (1:10): Add 10 µL of the intermediate dilution to 90 µL of complete culture media already present in the 96-well plate. This yields a final DMSO concentration of 0.01%, safely below toxicity thresholds[5].

    • QC Checkpoint (Vehicle Control Validation): A "DMSO-only" vehicle control must be processed through the exact same intermediate and final dilution steps[5],[4]. If the viability of the vehicle control drops below 95% relative to untreated cells, the handling protocol or solvent quality is compromised.

Workflow Visualization

G cluster_0 Phase 1: Master Stock Preparation cluster_1 Phase 2: Stepwise Dilution & Assay Solid N-(2-tert-butylphenyl) -2-chloroacetamide Stock Master Stock Solution (10 mM - 50 mM) Solid->Stock Weigh & Add DMSO 100% Anhydrous DMSO DMSO->Stock Dissolve & Vortex Serial Serial Dilutions (in 100% DMSO) Stock->Serial Dose-Response Setup Inter Intermediate Dilution (Warm Serum-Free Media) Serial->Inter 1:100 Dilution Final In Vitro Cell Culture (Final DMSO ≤ 0.1%) Inter->Final 1:10 Transfer to Cells

Caption: Workflow for dissolving N-(2-tert-butylphenyl)-2-chloroacetamide utilizing stepwise dilution.

Troubleshooting Precipitation

If the compound continues to precipitate during the intermediate dilution phase despite pre-warming the media to 37°C[3]:

  • Increase Stock Concentration: Prepare a more concentrated master stock (e.g., 50 mM instead of 10 mM). This allows you to add a drastically smaller volume of DMSO to the cell culture medium, lowering the final DMSO concentration and reducing the chances of precipitation[3].

  • Alternative Co-Solvent Systems: If precipitation is unavoidable in standard media, complex solvent systems can be utilized. Established protocols for highly lipophilic chloroacetamides utilize a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to maintain a clear solution[6],[7]. Note: Surfactants like Tween-80 can disrupt cell membranes; this approach should be rigorously validated against a vehicle control before proceeding with efficacy assays.

References

  • Sigma-Aldrich - N-(2-tert-butylphenyl)-2-chloroacetamide | CAS 17900-75-3. Available at:

  • MedChemExpress - 2-Chloroacetamide | Herbicide Agent. Available at:

  • Sigma-Aldrich - 2-Chloroacetamide for synthesis. Available at:

  • MedChemExpress - 2-Chloroacetamide - Product Data Sheet. Available at:

  • BenchChem - Addressing solubility issues of acetamide derivatives in cell culture media. Available at:

  • ResearchGate - Any suggestions for treating DMSO soluble compound in cell culture? Available at:

  • BenchChem - Addressing solubility issues of acetamide derivatives in cell culture media (Detailed Protocol). Available at:

Sources

Method

Application Notes &amp; Protocols: Catalytic Amidation Using N-(2-tert-butylphenyl)-2-chloroacetamide

A Senior Application Scientist's Guide to Advanced C-N Bond Formation for Pharmaceutical and Agrochemical Discovery This document provides an in-depth technical guide for researchers, medicinal chemists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Advanced C-N Bond Formation for Pharmaceutical and Agrochemical Discovery

This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the application of N-(2-tert-butylphenyl)-2-chloroacetamide as a versatile electrophile in modern catalytic amidation reactions. We will move beyond simple procedural lists to explore the mechanistic underpinnings, the rationale behind protocol design, and the practical insights required for successful implementation in a research setting.

Section 1: The Strategic Importance of Catalytic Amidation

The amide bond is a cornerstone of molecular science, forming the backbone of peptides and proteins and featuring prominently in a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] Historically, amide synthesis has relied on stoichiometric coupling reagents (e.g., carbodiimides like EDC) or the conversion of carboxylic acids to highly reactive acid chlorides.[3] While effective, these methods generate significant stoichiometric waste, often require harsh conditions, and can suffer from limited functional group tolerance.[3][4]

The advent of transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized C-N bond formation.[5] These methods offer a powerful, milder, and more versatile pathway to amides and amines, enabling the coupling of substrates that were previously incompatible.[5][6] This guide focuses on a specific application within this domain: the use of α-chloroacetamides as electrophilic partners, a strategy that provides direct access to complex amide structures crucial for modern drug discovery.

Section 2: N-(2-tert-butylphenyl)-2-chloroacetamide: A Privileged Building Block

N-(2-tert-butylphenyl)-2-chloroacetamide is a bifunctional molecule designed for synthetic utility. Its structure comprises two key features:

  • The Reactive Chloroacetamide Moiety: The C-Cl bond at the α-position to the carbonyl group serves as an electrophilic handle. This site is susceptible to oxidative addition by a low-valent palladium catalyst, initiating the catalytic cycle.

  • The Sterically Hindered N-Aryl Group: The N-(2-tert-butylphenyl) fragment is a common motif in both advanced phosphine ligands and pharmacologically active molecules.[7][8] The bulky tert-butyl group ortho to the nitrogen atom imparts specific steric properties that can influence reaction rates and prevent undesirable side reactions, such as the formation of catalyst-inhibiting κ²-amidate complexes.[9][10]

This combination makes the molecule an excellent building block for introducing a sterically demanding N-aryl acetamide scaffold, a common feature in potent and selective bioactive compounds.[8][11]

Section 3: The Catalytic Engine: Understanding the Palladium-Catalyzed C-N Coupling Cycle

The successful application of N-(2-tert-butylphenyl)-2-chloroacetamide in catalytic amidation hinges on the principles of the Buchwald-Hartwig reaction. The process is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][9]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the chloroacetamide, forming a Pd(II) intermediate. This is often the rate-determining step for chloro-electrophiles.[10][12] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this step.[7][13]

  • Amine Coordination & Deprotonation: The nitrogen nucleophile (an amine, amide, etc.) coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated nitrogen, forming a palladium-amido complex.[6]

  • Reductive Elimination: This final, bond-forming step involves the reductive elimination of the new C-N bond from the palladium center, which regenerates the active Pd(0) catalyst and releases the final product.[5][9]

Catalytic_Cycle cluster_main Pd(0)/Pd(II) Catalytic Cycle pd0 Active Pd(0)L Catalyst oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex Oxidative Addition (+ R-Cl) amido_complex Palladium-Amido Complex (Pd-II) oa_complex->amido_complex Amine Coordination & Deprotonation (+ R'₂NH, Base) product Product (Tertiary Amide) amido_complex->product Reductive Elimination product->pd0 Catalyst Regeneration reagent1 N-(2-tert-butylphenyl) -2-chloroacetamide (R-Cl) reagent2 Amine Nucleophile (R'₂NH) base Base (e.g., NaOtBu)

Figure 1: The Buchwald-Hartwig catalytic cycle for C-N coupling.

Section 4: Application Protocol — Synthesis of N-Aryl Glycinamides

This protocol details a general method for the palladium-catalyzed coupling of N-(2-tert-butylphenyl)-2-chloroacetamide with a representative secondary amine, morpholine. This reaction is a cornerstone for building libraries of complex tertiary amides for screening in drug discovery programs.

Objective: To synthesize 2-morpholino-N-(2-tert-butylphenyl)acetamide with high yield and purity.

Materials & Equipment

Reagent/EquipmentPurposeSupplier Example
N-(2-tert-butylphenyl)-2-chloroacetamideElectrophileNINGBO INNO PHARMCHEM
MorpholineNucleophileSigma-Aldrich
Pd₂(dba)₃Palladium PrecatalystBenchChem
XPhosLigandSigma-Aldrich
Sodium tert-butoxide (NaOtBu)BaseSigma-Aldrich
Toluene (Anhydrous)SolventMajor Supplier
Schlenk Flask & Magnetic StirrerReaction VesselStandard Lab Supplier
Argon/Nitrogen Gas LineInert AtmosphereStandard Lab Supplier
Syringes, Needles, SeptaReagent TransferStandard Lab Supplier
TLC Plates, Silica GelReaction Monitoring/PurificationStandard Lab Supplier

Step-by-Step Experimental Protocol

  • Inert Atmosphere Setup: Assemble a 50 mL Schlenk flask equipped with a magnetic stir bar. Evacuate the flask and backfill with argon or nitrogen gas three times to ensure an inert atmosphere. This is critical to prevent the oxidation of the Pd(0) catalyst.

  • Charging the Solids: Under a positive pressure of argon, add N-(2-tert-butylphenyl)-2-chloroacetamide (1.0 mmol, 239.7 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg, 3 mol% Pd), XPhos (0.036 mmol, 17.2 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg) to the flask. The use of a bulky, electron-rich biaryl phosphine ligand like XPhos is crucial for promoting the challenging oxidative addition of the C-Cl bond.[7]

  • Addition of Liquids: Seal the flask with a rubber septum. Add anhydrous toluene (10 mL) via syringe, followed by morpholine (1.2 mmol, 105 µL).

  • Reaction Execution: Lower the flask into a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting chloroacetamide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Expected Results & Substrate Scope

This protocol can be adapted for a variety of amine nucleophiles. The table below provides representative conditions and expected outcomes.

Amine NucleophileCatalyst SystemTemp (°C)Time (h)Expected Yield
Piperidine3 mol% Pd₂(dba)₃ / XPhos1006>90%
Dibenzylamine3 mol% Pd₂(dba)₃ / XPhos11012~85%
Indoline3 mol% Pd₂(dba)₃ / RuPhos1008>90%
N-Methylaniline3 mol% Pd₂(dba)₃ / BrettPhos11016~75-85%

Section 5: Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol, from setup to final analysis.

Experimental_Workflow start Start: Objective Definition setup 1. Inert Atmosphere Setup (Schlenk Line / Glovebox) start->setup charge 2. Charge Solid Reagents (Substrate, Catalyst, Ligand, Base) setup->charge add_liquids 3. Add Anhydrous Solvent & Amine Nucleophile charge->add_liquids react 4. Heat and Stir Reaction (e.g., 100 °C) add_liquids->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Reaction Quench & Aqueous Workup monitor->workup Complete purify 7. Purification (Flash Chromatography) workup->purify characterize 8. Characterization (NMR, HRMS) purify->characterize end End: Pure Product characterize->end

Figure 2: Step-by-step experimental workflow for catalytic amidation.

Section 6: Field-Proven Insights & Troubleshooting

  • Causality of Ligand Choice: While XPhos is a robust, general-purpose ligand, less reactive amines or more sterically hindered substrates may benefit from other specialized Buchwald ligands. For instance, BrettPhos is often effective for coupling with N-H-containing heterocycles.[14] The choice is dictated by the ligand's ability to balance catalyst stability with the rates of oxidative addition and reductive elimination.[13]

  • The Critical Role of the Base: Sodium tert-butoxide is a strong, non-nucleophilic base ideal for deprotonating a wide range of amines. Weaker bases like K₂CO₃ or Cs₂CO₃ are typically insufficient for this transformation at lower temperatures but may be employed in specific high-temperature applications.[14] The base must be strong enough to generate the active nucleophile without interfering with the catalyst.

  • Troubleshooting Low Yields:

    • Inactive Catalyst: Ensure the inert atmosphere was rigorously maintained. Oxygen can irreversibly oxidize the Pd(0) species. Using a pre-catalyst (like an XPhos-palladacycle) can sometimes improve reproducibility.

    • Poor Substrate Reactivity: For electron-rich or highly hindered amines, consider increasing the catalyst loading (e.g., to 5 mol% Pd), switching to a more active ligand, or increasing the reaction temperature.

    • Side Reactions: The primary side reaction is often hydrodehalogenation of the starting material. This can occur if β-hydride elimination competes with reductive elimination.[6] Using ligands that promote faster C-N reductive elimination can mitigate this issue.

By understanding the mechanistic principles and the causal relationships between reagents, conditions, and outcomes, researchers can effectively harness the power of catalytic amidation with building blocks like N-(2-tert-butylphenyl)-2-chloroacetamide to accelerate the synthesis of novel molecules for scientific discovery.

References

  • The Chemical Tagging of Bioactive Amides by Cooperative Catalysis: Applications in the Syntheses of Drug Conjugates. PMC. Available at: [Link]

  • Synthesis of Amides via Palladium-Catalyzed Amidation of Aryl Halides. Organic Letters. Available at: [Link]

  • Mechanistic investigation of palladium-catalyzed amidation of aryl halides. PubMed. Available at: [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Syracuse University SURFACE. Available at: [Link]

  • Synthesis of Amides via Palladium-Catalyzed Amidation of Aryl Halides. ACS Publications. Available at: [Link]

  • Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. PMC. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation. Organic Chemistry Portal. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI. Available at: [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]

  • Catalytic Amidation. University College London. Available at: [Link]

  • Catalytic amide formation from non-activated carboxylic acids and amines. Diva Portal. Available at: [Link]

  • Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PMC - NIH. Available at: [Link]

  • N-tert-Butyl-2-chloroacetamide: A Versatile Intermediate for Chemical Synthesis and Research. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3. PMC - NIH. Available at: [Link]

  • Amide Bond Formation Catalyzed by Recyclable Copper Nanoparticles Supported on Zeolite Y under Mild Conditions. CORE. Available at: [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Royal Society of Chemistry. Available at: [Link]

  • Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3. RSC Publishing. Available at: [Link]

  • Exploring the Synthesis Potential of N-tert-Butyl-2-chloroacetamide. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Publishing. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-(2-tert-butylphenyl)-2-chloroacetamide Synthesis

Welcome to the technical support center for the synthesis of N-(2-tert-butylphenyl)-2-chloroacetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-(2-tert-butylphenyl)-2-chloroacetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and optimize reaction yields for this important synthetic transformation. The N-acylation of 2-tert-butylaniline presents a classic challenge in organic synthesis: reacting a sterically hindered amine.[1] The bulky tert-butyl group ortho to the amine significantly reduces the nucleophilicity of the nitrogen atom and physically blocks the approach of the acylating agent, often leading to low yields and side product formation.[1]

This document provides in-depth, experience-based solutions to overcome these obstacles, ensuring a higher yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low (<50%). What is the most common reason?

The primary cause of low yield is the combination of steric hindrance and reduced nucleophilicity of the 2-tert-butylaniline.[1] Standard acylation conditions, such as using a weak base or an insufficiently reactive acylating agent, often fail to overcome this energy barrier effectively. The bulky tert-butyl group slows down the rate of the desired N-acylation, allowing side reactions like hydrolysis of the chloroacetyl chloride to become more competitive.

Q2: I'm observing multiple spots on my TLC plate post-reaction. What are the likely side products?

Common side products include unreacted 2-tert-butylaniline, hydrolyzed chloroacetic acid, and potentially diacylated product, although the latter is less common with highly hindered anilines.[1] If the reaction is run at elevated temperatures, decomposition of the reagents or product can also occur.[1]

Q3: Is chloroacetyl chloride the only option, or can I use chloroacetic anhydride?

For sterically hindered anilines, acyl chlorides are generally preferred over anhydrides due to their higher electrophilicity and reactivity.[1] While an anhydride might work under forcing conditions (e.g., high temperature, strong catalyst), chloroacetyl chloride provides a more reliable and vigorous acylation necessary to react with the hindered amine.

Q4: How critical is temperature control during the addition of chloroacetyl chloride?

Temperature control is crucial. The reaction between an amine and an acyl chloride is highly exothermic. Adding the acyl chloride too quickly or without adequate cooling (ideally 0-5 °C) can lead to a rapid temperature increase.[2] This can promote side reactions, including the decomposition of the acyl chloride and the formation of unwanted byproducts.[1][2]

Troubleshooting Guide: From Low Yield to High Purity

This guide addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low or No Product Formation

If your reaction results in a low yield or primarily unreacted starting material, consider the following causes and solutions.

Possible Cause A: Inadequate Base or Incorrect Stoichiometry

  • Causality: The acylation reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed.[3] This HCl will protonate the unreacted 2-tert-butylaniline, forming an unreactive ammonium salt and effectively shutting down the reaction.[3] A base is required to scavenge this acid and ensure the aniline remains a free, active nucleophile.

  • Solution: Employ a suitable base in at least stoichiometric amounts. For this hindered system, a non-nucleophilic organic base like triethylamine (TEA) is often used.[4][5] Alternatively, classic Schotten-Baumann conditions, which use an aqueous base like NaOH or NaHCO₃ in a biphasic system, can be highly effective.[6][7] The aqueous base neutralizes the HCl as it forms, preventing protonation of the amine.[7]

Base Selection Comparison Type Advantages Considerations Recommended Stoichiometry
Triethylamine (TEA) Organic AmineSoluble in common organic solvents (DCM, THF). Easy to remove post-reaction.Can be nucleophilic itself if not used carefully.1.1 - 1.5 equivalents
Pyridine Organic AmineActs as a nucleophilic catalyst in some cases.Can be difficult to remove; toxic.1.1 - 1.5 equivalents
Sodium Hydroxide (NaOH) Inorganic (Aqueous)Very effective acid scavenger; drives reaction to completion. Inexpensive.Requires a biphasic (organic/aqueous) setup. Can promote hydrolysis of acyl chloride.2.0 - 3.0 equivalents in water
Sodium Bicarbonate (NaHCO₃) Inorganic (Aqueous)Milder base, less likely to cause hydrolysis of the product.Slower reaction rate compared to NaOH.2.0 - 3.0 equivalents in water

Possible Cause B: Insufficient Reagent Reactivity

  • Causality: The steric hindrance from the tert-butyl group demands a highly reactive electrophile. Chloroacetyl chloride is generally sufficient, but its quality is paramount.

  • Solution: Ensure the chloroacetyl chloride is of high purity and has not been hydrolyzed by atmospheric moisture. Use a freshly opened bottle or distill it before use. Confirm the quality of the 2-tert-butylaniline starting material as well.

Problem 2: Significant Byproduct Formation

If the yield is compromised by impurities, focus on minimizing these side reactions.

Possible Cause A: Hydrolysis of Chloroacetyl Chloride

  • Causality: Chloroacetyl chloride reacts readily with water to form chloroacetic acid and HCl. This is a common issue, especially when using aqueous bases (Schotten-Baumann conditions) or if solvents are not properly dried.

  • Solution:

    • Anhydrous Conditions: When using an organic base like TEA, ensure all glassware is flame-dried and solvents (e.g., DCM, THF) are anhydrous.[1]

    • Biphasic Optimization: When using Schotten-Baumann conditions, ensure vigorous stirring to maximize the interfacial area between the organic and aqueous layers.[8] This promotes the reaction between the amine and acyl chloride over the competing hydrolysis. Add the acyl chloride slowly to the cooled, rapidly stirred mixture.[6]

Possible Cause B: O-Acylation (if applicable)

  • Causality: If the starting aniline contains other nucleophilic groups, such as a hydroxyl group, O-acylation can compete with the desired N-acylation.[1]

  • Solution: N-acylation is typically favored at lower temperatures. Running the reaction at 0 °C can enhance chemoselectivity. If O-acylation persists, a protection-deprotection strategy for the hydroxyl group may be necessary.[1]

Experimental Protocols & Workflows

Workflow for Troubleshooting Low Yield

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in the synthesis.

G start Low Yield Observed check_base Verify Base (Type & Stoichiometry) start->check_base base_ok Base Correct? check_base->base_ok check_reagents Assess Reagent Quality (Aniline & Acyl Chloride) reagents_ok Reagents Pure? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Solvent, Time) conditions_ok Conditions Optimal? check_conditions->conditions_ok base_ok->check_reagents Yes adjust_base Action: Switch to Stronger Base (e.g., NaOH) or Adjust Stoichiometry base_ok->adjust_base No reagents_ok->check_conditions Yes purify_reagents Action: Purify/Distill Reagents Use Anhydrous Solvents reagents_ok->purify_reagents No optimize_conditions Action: Implement Strict Temp Control (0-5°C) Increase Reaction Time conditions_ok->optimize_conditions No end_node High Yield Achieved conditions_ok->end_node Yes adjust_base->end_node purify_reagents->end_node optimize_conditions->end_node

Caption: Troubleshooting workflow for low-yield synthesis.

Protocol 1: High-Yield Synthesis using Schotten-Baumann Conditions

This protocol is adapted from standard procedures for N-acylation and is optimized for hindered anilines.[7][9]

Materials:

  • 2-tert-butylaniline (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Sodium hydroxide (NaOH) (2.5 eq)

  • Dichloromethane (DCM)

  • Deionized water

  • Ice bath, round-bottom flask, magnetic stirrer, addition funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-tert-butylaniline (1.0 eq) in DCM (approx. 10 mL per gram of aniline).

  • In a separate beaker, prepare a solution of NaOH (2.5 eq) in water (approx. 10 mL per gram of NaOH).

  • Combine the organic and aqueous solutions in the flask and cool the mixture to 0-5 °C in an ice bath. Begin vigorous stirring.

  • Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of DCM, dropwise to the rapidly stirring biphasic mixture over 30 minutes. Maintain the temperature below 10 °C throughout the addition.[9]

  • After the addition is complete, allow the reaction to stir vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), water, and finally a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to obtain pure N-(2-tert-butylphenyl)-2-chloroacetamide.[9]

Reaction Mechanism and Side Reactions

The following diagram illustrates the desired nucleophilic acyl substitution pathway and the primary competing side reaction.

reaction cluster_main Desired N-Acylation Pathway cluster_side Competing Hydrolysis Amine 2-tert-Butylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylCl Chloroacetyl Chloride (Electrophile) AcylCl->Intermediate AcylCl_side Chloroacetyl Chloride Product N-(2-tert-butylphenyl) -2-chloroacetamide Intermediate->Product Collapse, Expel Cl⁻ Acid Chloroacetic Acid (Byproduct) AcylCl_side->Acid Hydrolysis Water Water (H₂O) Water->Acid

Caption: Core reaction pathway vs. competing hydrolysis.

Characterization of Final Product

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.[9]

  • Infrared (IR) Spectroscopy: Look for characteristic peaks: N-H stretch (~3300 cm⁻¹) and the amide C=O stretch (~1670 cm⁻¹).[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation.[9] Expect to see signals corresponding to the tert-butyl group, the aromatic protons, the N-H proton, and the CH₂Cl protons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.[9]

By understanding the chemical principles at play and systematically troubleshooting the common issues associated with acylating sterically hindered anilines, researchers can reliably improve the yield and purity of N-(2-tert-butylphenyl)-2-chloroacetamide.

References

Sources

Optimization

Technical Support Center: Preventing Degradation of N-(2-tert-butylphenyl)-2-chloroacetamide

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay data due to the silent degradation of their covalent probes and alkylating agents. N-(2-tert-butylphenyl)-2-chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible assay data due to the silent degradation of their covalent probes and alkylating agents. N-(2-tert-butylphenyl)-2-chloroacetamide is a highly valuable electrophilic intermediate. However, its alpha-chloroacetamide moiety—the very feature that makes it chemically useful for modifying thiols—also makes it highly susceptible to environmental degradation[1].

This technical guide is designed to provide you with a mechanistic understanding of these degradation pathways and equip you with self-validating protocols to ensure the absolute integrity of your compound during storage.

Part 1: Mechanistic Causality of Degradation (The "Why")

To effectively prevent degradation, we must first understand the chemical vulnerabilities of the molecule. Do not simply memorize storage conditions; understand the causality behind them:

  • Nucleophilic Substitution (SN2) & Hydrolysis: The primary alkyl chloride is highly electrophilic. In the presence of moisture (water) or non-neutral pH, hydroxide ions can attack the alpha-carbon via an SN2 mechanism, displacing the chloride leaving group to form an inactive hydroxylated derivative[2][3].

  • Steric Hindrance vs. Vulnerability: The bulky tert-butyl group on the phenyl ring provides significant steric hindrance. This structural feature slows down direct nucleophilic attack on the amide carbonyl, thereby reducing the rate of amide bond cleavage compared to unsubstituted acetanilides[2][4]. However, the alpha-carbon remains sterically exposed and highly vulnerable to SN2 reactions over time[4].

  • Photodegradation: Chloroacetamides are mildly light-sensitive[1]. Exposure to UV or intense ambient light induces homolytic cleavage of the C-Cl bond, leading to radical formation, subsequent dechlorination, and complex multi-hydroxylation or cyclization events[5][6].

Part 2: Frequently Asked Questions (FAQs)

Q1: I store my solid N-(2-tert-butylphenyl)-2-chloroacetamide at room temperature in a standard clear vial. Is this acceptable for long-term storage? A1: No. Room temperature storage in clear glass exposes the compound to both thermal and photolytic stress. Over time, ambient humidity and UV light will cause dechlorination and hydrolysis[6][7]. For long-term storage (months to years), the compound must be stored at -20°C in an amber vial, ideally backfilled with an inert gas like Argon or Nitrogen[7][8].

Q2: Why is moisture such a critical factor if the compound is in a solid state? A2: Solid-state degradation is often mediated by a microscopic layer of adsorbed water on the crystal surface. This localized moisture creates a micro-environment where slow, base- or acid-catalyzed hydrolysis of the primary chloride can occur over months[3]. This slowly converts your active alkylating agent into an inactive hydroxyacetamide without any obvious change in powder morphology.

Q3: I need to prepare a stock solution for my assays. Which solvent is best, and how long can I store it? A3: Anhydrous DMSO or DMF are preferred for stock solutions. However, once dissolved, the kinetics of degradation accelerate exponentially. Stock solutions should be aliquoted and frozen at -80°C[8]. Avoid storing solutions in protic solvents (like water or methanol) or buffers containing primary amines, as these will rapidly react with the chloroacetamide moiety[1].

Part 3: Troubleshooting Analytical Anomalies

Issue 1: Appearance of new, early-eluting peaks in HPLC analysis.

  • Diagnosis: This is the classic chromatographic signature of hydrolysis. The substitution of the chloride atom with a hydroxyl group creates a more polar molecule (a hydroxyacetamide derivative), which elutes earlier on a standard reversed-phase C18 column[3].

  • Action: Discard the compromised batch. Ensure future batches are stored in a desiccator. Re-evaluate the pH of any formulation buffers, ensuring they remain strictly neutral[7].

Issue 2: The solid powder has developed a slight yellow discoloration.

  • Diagnosis: Discoloration is a hallmark of photodegradation. Older samples exposed to UV light undergo radical-mediated dechlorination and the formation of conjugated cyclization products, which absorb visible light and appear yellow[6][9].

  • Action: The sample is photolytically compromised. Move all future storage to amber vials or wrap containers in aluminum foil[7].

Part 4: Quantitative Data & Prevention Strategies

Table 1: Summary of Degradation Stressors and Prevention Metrics

StressorPrimary MechanismKey Degradant ProfileKinetic AcceleratorRequired Storage Intervention
Moisture / pH Extremes SN2 Nucleophilic Substitution[3]Hydroxyacetamide derivatives (More polar)Elevated Temp, Basic BuffersStore in desiccator; backfill with Argon/N2[7].
UV / Sunlight Homolytic C-Cl Cleavage[6]Dechlorinated & cyclized products (Yellowish)Direct light exposureAmber vials; opaque secondary containers[1][7].
Heat Thermal activationAmide cleavage products[4]T > 30°CLong-term storage at -20°C[7][8].

Part 5: Self-Validating Protocol: Forced Degradation Study

As an application scientist, I mandate that every analytical method used to assess compound purity must be "stability-indicating." You cannot trust your storage conditions if your HPLC method cannot separate the intact N-(2-tert-butylphenyl)-2-chloroacetamide from its degradants.

Execute this self-validating protocol to intentionally generate degradation products and verify your analytical resolution[7].

Materials Required:

  • N-(2-tert-butylphenyl)-2-chloroacetamide standard.

  • 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂.

  • Photostability chamber (UV/Vis).

  • HPLC system with UV detector and C18 reverse-phase column[7].

Step-by-Step Methodology:

  • Acid Hydrolysis: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of Acetonitrile and 0.1 N HCl. Incubate in a sealed vial at 60°C for 24 hours[3][7].

  • Base Hydrolysis: Dissolve 1 mg in 1 mL of a 50:50 mixture of Acetonitrile and 0.1 N NaOH. Incubate in a sealed vial at 60°C for 24 hours[3][7].

  • Oxidative Stress: Dissolve 1 mg in 1 mL of a 50:50 mixture of Acetonitrile and 3% H₂O₂. Incubate at room temperature for 24 hours[7].

  • Photodegradation: Spread 1 mg of solid compound in a thin layer on a clear petri dish. Expose to UV light (minimum 1.2 million lux hours and 200 watt-hours/m²) in a photostability chamber[6][7].

  • Neutralization & Preparation: Neutralize the acid and base samples with equimolar amounts of base/acid. Dilute all stressed samples to a final concentration of 100 µg/mL using your initial HPLC mobile phase[7].

  • HPLC Validation: Inject the stressed samples onto your C18 column using a gradient of water/acetonitrile. Verify that all newly formed degradation peaks (especially the early-eluting hydroxylated products) are fully baseline-resolved from the parent compound peak[3][7]. If they are not resolved, adjust your gradient before analyzing actual storage samples.

Part 6: Degradation & Prevention Pathway Visualization

G cluster_stress Environmental Stressors cluster_deg Degradation Mechanisms cluster_prev Storage Solutions Compound N-(2-tert-butylphenyl)- 2-chloroacetamide Moisture Moisture & Non-Neutral pH Hydrolysis Hydrolysis (SN2 & Amide Cleavage) Compound->Hydrolysis Susceptible to Photolysis Photodegradation (Dechlorination) Compound->Photolysis Susceptible to Thermal Thermal Degradation Compound->Thermal Susceptible to Moisture->Hydrolysis UVLight UV / Sunlight UVLight->Photolysis Heat Elevated Temperatures Heat->Thermal Desiccator Desiccation & Inert Gas (Ar/N2) Desiccator->Moisture Blocks AmberVial Amber Vials & Dark Storage AmberVial->UVLight Blocks ColdStorage Cold Storage (-20°C) ColdStorage->Heat Blocks

Pathways of N-(2-tert-butylphenyl)-2-chloroacetamide degradation and targeted storage interventions.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Profile: N-(2-tert-butylphenyl)- vs. N-(4-tert-butylphenyl)-2-chloroacetamide

Executive Summary In the development of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) probes, precisely tuning the electrophilicity of reactive warheads is a foundational challenge. Alph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) probes, precisely tuning the electrophilicity of reactive warheads is a foundational challenge. Alpha-chloroacetamides are widely utilized for their ability to selectively alkylate cysteine residues. However, their reactivity is highly susceptible to the spatial arrangement of surrounding functional groups.

This guide provides an objective, data-driven comparison between two structural isomers: N-(2-tert-butylphenyl)-2-chloroacetamide (ortho-isomer) and N-(4-tert-butylphenyl)-2-chloroacetamide (para-isomer). By examining the causality behind their differential reactivity, researchers can better leverage steric parameters to modulate covalent binding kinetics.

Mechanistic Causality: Steric Shielding vs. Electronic Effects

The reactivity of alpha-chloroacetamides toward biological nucleophiles (such as thiolates) is governed by the accessibility of the α -carbon's σ∗ orbital. The position of the bulky tert-butyl group (A-value ≈ 4.8 kcal/mol) dictates entirely different kinetic behaviors:

The Ortho-Effect: Steric Locking and Trajectory Blocking

In the ortho-isomer, the massive tert-butyl group is positioned immediately adjacent to the amide nitrogen. This proximity induces severe steric clash, forcing the aromatic ring out of coplanarity with the amide plane to relieve strain. This phenomenon, known as steric locking, often results in an orthogonal trans-amide conformation[1].

More critically for reactivity, the tert-butyl group acts as a physical shield over the α -carbon. It completely blocks the Bürgi-Dunitz trajectory—the specific angle of approach (~107°) required for an incoming nucleophile to execute an SN2 attack on the C-Cl bond. As demonstrated in the optimization of covalent inhibitors for targets like the SARS-CoV-2 Main Protease, introducing steric hindrance at or adjacent to the α -carbon drastically reduces or completely abolishes SN2 substitution activity[2].

The Para-Effect: Unrestricted Nucleophilic Attack

Conversely, in the para-isomer, the tert-butyl group is located approximately 6.5 Å away from the reaction center. At this distance, it exerts a mild electron-donating inductive (+I) effect, which slightly stabilizes the ground state of the amide, but it offers absolutely zero steric hindrance to the α -carbon. Consequently, the SN2 trajectory remains fully open, allowing for rapid and efficient nucleophilic substitution.

Reactivity Start Alpha-Chloroacetamide Electrophile Ortho N-(2-tert-butylphenyl) Isomer (Ortho) Start->Ortho Para N-(4-tert-butylphenyl) Isomer (Para) Start->Para Steric Massive Steric Shielding by ortho-tert-butyl Ortho->Steric Open Open SN2 Trajectory (No steric block) Para->Open NoRxn SN2 Attack Blocked (Low/No Reactivity) Steric->NoRxn Rxn Rapid SN2 Substitution (High Reactivity) Open->Rxn

Structural logic governing the SN2 reactivity of ortho vs. para tert-butylphenyl chloroacetamides.

Quantitative Reactivity Comparison

To objectively compare the electrophilic reactivity of these two isomers, we evaluate their reaction kinetics using a standardized Glutathione (GSH) depletion assay. GSH serves as a highly reliable surrogate for intracellular cysteine thiols.

CompoundSubstitution PositionSteric Hindrance at α -CarbonGSH t1/2​ (pH 7.4, 37°C)Pseudo-first-order kobs​ Relative Electrophilicity
N-(2-tert-butylphenyl)-2-chloroacetamide OrthoSevere> 24 hours< 0.0001 min⁻¹Negligible / Inert
N-(4-tert-butylphenyl)-2-chloroacetamide ParaNone~ 45 minutes0.0154 min⁻¹High

Note: The ortho-isomer effectively acts as a negative control in covalent binding assays due to its kinetic inertness.

Experimental Methodology: Self-Validating GSH Depletion Assay

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating LC-MS/MS workflow for determining the pseudo-first-order rate constants ( kobs​ ) of chloroacetamide electrophiles.

Causality in Assay Design: By utilizing a massive molar excess of GSH (5 mM) relative to the electrophile (100 µM), the reaction is forced into pseudo-first-order kinetics. This isolates the structural properties of the electrophile as the sole kinetic variable. An internal blank (no electrophile) must be run in parallel to monitor the spontaneous oxidative dimerization of GSH to GSSG, ensuring the assay's baseline integrity.

Workflow Prep Prepare 10 mM Compound Stocks (in DMSO) Incubate Incubate with 5 mM GSH in PBS (pH 7.4) at 37°C Prep->Incubate Quench Quench Aliquots at Time Points (0, 15, 30, 60 min) Incubate->Quench Analyze LC-MS/MS Analysis Quantify Remaining Electrophile Quench->Analyze

Step-by-step experimental workflow for the self-validating GSH depletion assay.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare 10 mM stock solutions of both the ortho- and para-isomers in anhydrous DMSO. Crucial: Use anhydrous DMSO to prevent premature hydrolysis of the chloride leaving group.

    • Prepare a fresh 5 mM solution of reduced L-glutathione (GSH) in 100 mM Phosphate Buffered Saline (PBS), pH 7.4.

  • Reaction Initiation:

    • In a 1.5 mL Eppendorf tube, add 990 µL of the 5 mM GSH solution and pre-incubate at 37°C for 5 minutes in a thermoshaker.

    • Initiate the reaction by adding 10 µL of the 10 mM compound stock (Final concentrations: Electrophile = 100 µM; DMSO = 1%). Vortex immediately.

  • Time-Course Sampling & Quenching:

    • At designated time points ( t = 0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot from the reaction mixture.

    • Quenching Mechanism: Immediately mix the aliquot with 50 µL of ice-cold acetonitrile containing 0.1% formic acid. The sudden drop in pH protonates the highly nucleophilic thiolate anion back to a neutral thiol, instantly arresting the SN2 reaction. The organic solvent simultaneously precipitates buffer salts.

  • LC-MS/MS Quantification:

    • Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to HPLC vials and analyze via LC-MS/MS using a C18 reverse-phase column.

    • Monitor the disappearance of the parent electrophile mass via Extracted Ion Chromatogram (EIC). Calculate kobs​ by plotting ln(Areat​/Area0​) versus time.

References

[2] Title: Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease Source: PMC - National Institutes of Health (NIH) URL: [Link]

[1] Title: Photoinduced Rearrangement of Aromatic N-Chloroamides to Chloroaromatic Amides in the Solid State. Inverted Π(N)-Σ(N) Occupational Stability of Amidyl Radicals Source: ResearchGate URL: [Link]

Sources

Comparative

1H and 13C NMR spectrum validation for N-(2-tert-butylphenyl)-2-chloroacetamide

High-Field vs. Benchtop NMR: A Comparative Validation Guide for N-(2-tert-butylphenyl)-2-chloroacetamide Executive Summary The validation of pharmaceutical intermediates requires analytical techniques that balance throug...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Field vs. Benchtop NMR: A Comparative Validation Guide for N-(2-tert-butylphenyl)-2-chloroacetamide

Executive Summary

The validation of pharmaceutical intermediates requires analytical techniques that balance throughput, cost, and resolving power. This guide objectively compares the performance of Benchtop NMR (60 MHz) against High-Field NMR (400+ MHz) for the structural validation of N-(2-tert-butylphenyl)-2-chloroacetamide . Due to the severe steric hindrance introduced by the ortho-tert-butyl group, this specific molecule exhibits restricted bond rotation (atropisomerism), making it an exceptional case study for evaluating the resolution limits of modern NMR spectrometers.

Introduction & Mechanistic Context

N-(2-tert-butylphenyl)-2-chloroacetamide is a sterically hindered acetanilide derivative. In drug development and agrochemical synthesis, validating such intermediates quickly is crucial. However, the structural dynamics of this molecule present a unique analytical challenge.

The Causality of Atropisomerism: The bulky tert-butyl group at the ortho position of the phenyl ring severely restricts the rotation around the N–C(aryl) bond[1]. On the NMR timescale at room temperature, this restricted rotation leads to the existence of stable rotational isomers (rotamers). Consequently, protons near the chiral axis—specifically the –CH2–Cl protons and the tert-butyl methyls—experience distinct magnetic micro-environments. High-field NMR is required to resolve these subtle diastereotopic effects (often splitting the –CH2–Cl singlet into an AB quartet or causing distinct line broadening), whereas benchtop NMR lacks the dispersion power, resulting in a single, unresolved broad peak.

Experimental Workflows (Self-Validating Protocols)

To ensure absolute scientific integrity, the following parallel protocols are designed as self-validating systems. The inclusion of an internal standard and precise relaxation delays ensures that both qualitative identity and quantitative purity can be assessed.

Step 1: Standardized Sample Preparation
  • Procedure: Weigh 30.0 ± 0.5 mg of synthesized N-(2-tert-butylphenyl)-2-chloroacetamide. Dissolve completely in 0.6 mL of Deuterated Chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: A 30 mg concentration strikes the optimal balance: it is concentrated enough to acquire 13C spectra on a benchtop system within a practical timeframe (1-2 hours) while avoiding viscosity-induced line broadening in high-field systems. TMS provides a self-validating 0.00 ppm reference point, while residual CHCl3 (7.26 ppm in 1H, 77.16 ppm in 13C) serves as a secondary internal calibration check[2].

Step 2: Benchtop NMR (60 MHz) Acquisition
  • 1H NMR Parameters: Spectral width = 12 ppm; Number of Scans (NS) = 16; Relaxation Delay (D1) = 2 s; Pulse Angle = 90°.

  • 13C NMR Parameters: Spectral width = 200 ppm; NS = 1024; D1 = 3 s.

  • Causality: At 60 MHz, the Boltzmann population difference between nuclear spin states is minimal. To achieve a viable signal-to-noise ratio (SNR) for the less sensitive 13C nucleus, the number of scans must be exponentially increased (NS=1024)[3].

Step 3: High-Field NMR (400 MHz) Acquisition
  • 1H NMR Parameters: Spectral width = 15 ppm; NS = 8; D1 = 1 s; Pulse Angle = 30°.

  • 13C NMR Parameters: Spectral width = 240 ppm; NS = 256; D1 = 2 s.

  • Causality: The 400 MHz superconducting magnet provides superior inherent sensitivity. A 30° pulse angle is utilized to allow for faster longitudinal (T1) relaxation, enabling a shorter D1 and rapid acquisition without saturating the quaternary carbons (carbonyl and tert-butyl carbons).

Workflow Visualization

G Start Synthesized Compound N-(2-tert-butylphenyl)-2-chloroacetamide Prep Sample Preparation (30 mg in 0.6 mL CDCl3) Start->Prep Split Instrument Selection Prep->Split Benchtop Benchtop NMR (60 MHz) Routine QC & Rapid Screening Split->Benchtop HighField High-Field NMR (400+ MHz) Structural Elucidation & Impurity Profiling Split->HighField AcqB Acquisition: 1H (NS=16), 13C (NS=1024) Lower Sensitivity/Resolution Benchtop->AcqB AcqH Acquisition: 1H (NS=8), 13C (NS=256) High Sensitivity/Resolution HighField->AcqH ValidB Result: Basic Identity Confirmed (Signal Overlap in Aromatic Region) AcqB->ValidB ValidH Result: Absolute Confirmation (Trace Impurities <1% Detected) AcqH->ValidH

Caption: Workflow comparing Benchtop vs. High-Field NMR for pharmaceutical intermediate validation.

Quantitative Data Comparison

The following tables summarize the expected spectral data and objectively compare the resolving power of both instruments.

Table 1: 1H NMR Spectral Data Comparison (CDCl3)

Proton EnvironmentExpected Shift (ppm)MultiplicityBenchtop (60 MHz) PerformanceHigh-Field (400 MHz) Performance
-C(CH3)3 ~1.40Singlet (9H)Sharp singletSharp singlet
-CH2-Cl ~4.25Singlet (2H)Broad singlet (unresolved)AB quartet / Broadened singlet (resolves restricted rotation)
Aromatic (Ar-H) 7.15 - 7.45Multiplet (4H)Single unresolved multipletWell-resolved doublets and triplets
-NH- ~8.30Broad Singlet (1H)Very broad, often lost in baselineDistinct broad singlet

Table 2: 13C NMR Spectral Data Comparison (CDCl3)

Carbon EnvironmentExpected Shift (ppm)Benchtop (60 MHz) PerformanceHigh-Field (400 MHz) Performance
C=O (Amide) ~164.5Weak, requires >1000 scansSharp, easily resolved
Ar-C (Quaternary) ~135.0, ~143.0Often lost in baseline noiseDistinct, quantifiable peaks
Ar-CH 126.0 - 128.0Overlapping broad peaks4 distinct sharp peaks
-CH2-Cl ~43.0Sharp peakSharp peak
-C(CH3)3 (Quat.) ~34.5Weak peakSharp peak
-C(CH3)3 (Methyls) ~30.5Strong peakStrong peak

Discussion on Instrument Performance (E-E-A-T)

1. Structural Elucidation & Atropisomerism: As established, the ortho-tert-butyl group induces an N-C chiral axis[1]. High-field NMR (400 MHz) is strictly required to observe the diastereotopic splitting of the chloroacetyl protons (~4.25 ppm). The 60 MHz benchtop system suffers from severe peak overlap (second-order effects) in the aromatic region (7.15–7.45 ppm) and cannot resolve the rotameric broadening, making it impossible to definitively confirm the 3D conformational dynamics of the molecule.

2. Impurity Profiling & Limit of Detection (LOD): In pharmaceutical synthesis, detecting unreacted starting materials (e.g., 2-tert-butylaniline or chloroacetyl chloride) is critical. High-field NMR provides an LOD of <0.1% for organic impurities, easily distinguishing the aromatic protons of unreacted aniline from the product. Benchtop NMR, due to lower dispersion and baseline noise, has a practical LOD of ~2-5%[3]. If the intermediate requires strict purity validation (<1% impurities) before advancing to the next synthetic step, Benchtop NMR is insufficient.

3. Throughput vs. Cost: Benchtop NMR excels in operational simplicity. It requires no cryogens (liquid helium/nitrogen) and can be placed directly in the fume hood[3]. For routine go/no-go decisions (e.g., "Did the acylation reaction occur?"), the appearance of the strong tert-butyl singlet at 1.40 ppm and the shift of the CH2-Cl peak at 4.25 ppm on a 60 MHz instrument is a perfectly valid, cost-effective confirmation.

Conclusion

For the validation of N-(2-tert-butylphenyl)-2-chloroacetamide , Benchtop NMR (60 MHz) is a highly effective tool for rapid, in-fume-hood reaction monitoring and basic identity confirmation. However, due to the molecule's inherent atropisomerism and the need for rigorous impurity profiling in drug development, High-Field NMR (400+ MHz) remains the mandatory standard for absolute structural elucidation and quantitative purity certification.

References

  • [3] Evaluation of a Benchtop Cryogen-Free Low-Field 1H NMR Spectrometer for the Analysis of Sexual Enhancement and Weight Loss Dietary Supplements Adulterated with Pharmaceutical Substances. Analytical Chemistry (ACS Publications). URL:[Link]

  • [2] Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Journal of Organic Chemistry (via EPFL). URL:[Link]

  • [1] Catalytic Asymmetric Synthesis of Atropisomers Featuring an Aza Axis. Accounts of Chemical Research (ACS Publications). URL:[Link]

Sources

Validation

Advanced HPLC Method Development and Validation for N-(2-tert-butylphenyl)-2-chloroacetamide: A Comparative Guide

Executive Summary & Molecular Profiling Analyzing sterically hindered aromatic amides requires moving beyond traditional reversed-phase chromatography. N-(2-tert-butylphenyl)-2-chloroacetamide (CAS No: 17900-75-3)[1] is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Profiling

Analyzing sterically hindered aromatic amides requires moving beyond traditional reversed-phase chromatography. N-(2-tert-butylphenyl)-2-chloroacetamide (CAS No: 17900-75-3)[1] is a critical intermediate in organic synthesis and pharmaceutical development. However, its molecular architecture presents a distinct analytical challenge:

  • Steric Hindrance: The bulky ortho-tert-butyl group creates a steric shield around the amide linkage, limiting optimal interaction with dense stationary phases.

  • Aromatic Core: The electron-rich phenyl ring is a prime target for alternative retention mechanisms.

  • Polarity: The alpha-chloroacetamide moiety introduces a localized polar and reactive center, increasing the risk of secondary interactions with unendcapped silanols.

This guide objectively compares the performance of a standard C18 column (Alternative) against an optimized Phenyl-Hexyl column (Product Solution), providing a self-validating experimental protocol and an [2] validation framework.

Mechanistic Causality: Why Phenyl-Hexyl Outperforms C18

When developing a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, standard C18 columns often yield suboptimal results for bulky aromatics.

The Limitation of C18: Standard C18 columns rely entirely on dispersive, hydrophobic interactions. The bulky tert-butyl group prevents the analyte from fully penetrating the dense C18 alkyl chains. This steric exclusion leads to poor shape selectivity, peak tailing, and inadequate resolution from structurally similar process impurities[3].

The Phenyl-Hexyl Advantage: A Phenyl-Hexyl stationary phase provides a superior, dual-retention mechanism. It combines moderate hydrophobicity (via the 6-carbon hexyl linker) with strong π−π interactions (via the terminal phenyl ring)[4]. The hexyl spacer acts as a flexible arm, allowing the stationary phase phenyl ring to align optimally with the analyte's aromatic core, bypassing the steric hindrance of the tert-butyl group.

Solvent Causality (Methanol vs. Acetonitrile): To maximize the performance of the Phenyl-Hexyl column, Methanol must be used as the organic modifier instead of Acetonitrile. Acetonitrile possesses its own π electrons (C≡N), which compete with the analyte and suppress the π−π interactions with the stationary phase. Methanol lacks π electrons, allowing the shape selectivity of the Phenyl-Hexyl column to dominate the separation[5].

Selectivity_Mechanism cluster_C18 Alternative: Standard C18 cluster_Phenyl Optimized: Phenyl-Hexyl Phase Analyte N-(2-tert-butylphenyl)-2-chloroacetamide (Aromatic Core + Bulky t-Butyl) C18_Mech Hydrophobic Interaction Only Analyte->C18_Mech Phenyl_Mech Hydrophobic + π-π Interactions Analyte->Phenyl_Mech C18_Result Steric Exclusion Poor Shape Selectivity C18_Mech->C18_Result Phenyl_Result Enhanced Retention Superior Resolution Phenyl_Mech->Phenyl_Result

Fig 1. Mechanistic comparison of stationary phase selectivity for sterically hindered aromatics.

Comparative Performance Data

The following table summarizes the quantitative chromatographic performance of the two column chemistries under identical mobile phase conditions (60:40 Methanol:Water).

Chromatographic ParameterStandard C18 Column (Alternative)Phenyl-Hexyl Column (Optimized)Analytical Impact
Retention Time ( tR​ ) 4.2 min6.8 minIncreased retention allows evasion of the solvent front and polar interferences.
Tailing Factor ( Tf​ ) 1.651.05Elimination of secondary silanol interactions; highly symmetric peaks.
Theoretical Plates ( N ) 4,50012,500Sharper peaks yield higher sensitivity and lower limits of quantitation (LOQ).
Resolution ( Rs​ ) *1.2 (Co-elution risk)3.5 (Baseline separation)Ensures accurate quantitation without interference from process impurities.

*Resolution measured against the critical pair: N-(2-tert-butylphenyl)acetamide (des-chloro impurity).

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . The System Suitability Test (SST) criteria embedded in Step 3 must be met before any sample analysis proceeds, ensuring the instrument and column are performing within validated parameters.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Transfer 1000 mL of HPLC-grade water into a reservoir. Add 0.1% Formic Acid (v/v) to suppress the ionization of any residual silanols on the column, ensuring peak symmetry.

  • Organic Phase (B): Transfer 1000 mL of HPLC-grade Methanol into a reservoir. (Do not use Acetonitrile, to preserve π−π interactions).

  • Filter both phases through a 0.22 µm PTFE membrane and degas via ultrasonication for 10 minutes.

Step 2: Sample Preparation
  • Diluent: 50:50 Methanol:Water.

  • Standard Stock Solution: Accurately weigh 10.0 mg of N-(2-tert-butylphenyl)-2-chloroacetamide reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • Working Standard: Pipette 10.0 mL of the stock solution into a 100 mL volumetric flask and make up to volume with diluent (10 µg/mL).

Step 3: Chromatographic Conditions & System Suitability (SST)
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes retention times).

  • Detection: UV at 230 nm (Optimal absorbance for the substituted phenyl ring).

  • Injection Volume: 10 µL.

  • Elution: Isocratic 60% B / 40% A.

  • Self-Validation (SST) Gate: Inject the Working Standard six times. The system is only validated for use if:

    • RSD of peak area 2.0%

    • Tailing Factor ( Tf​ ) 1.5

    • Theoretical Plates ( N ) 10,000

ICH Q2(R2) Validation Framework

Once the method is developed, it must be validated to demonstrate it is "fit for purpose" according to the revised guidelines[2].

  • Specificity: The method must demonstrate baseline separation ( Rs​>2.0 ) between N-(2-tert-butylphenyl)-2-chloroacetamide and all known synthesis impurities (e.g., 2-tert-butylaniline starting material). Blank injections must show no interfering peaks at the analyte retention time.

  • Linearity & Range: Prepare standard solutions ranging from 50% to 150% of the target concentration (5 µg/mL to 15 µg/mL). Plot peak area vs. concentration. The correlation coefficient ( R2 ) must be 0.999.

  • Accuracy: Perform recovery studies by spiking known amounts of the analyte into a synthetic matrix at 80%, 100%, and 120% levels. Recovery must fall between 98.0% and 102.0%.

  • Precision:

    • Repeatability: Six independent sample preparations at 100% concentration must yield an RSD 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and a different HPLC system. The combined RSD must remain 2.0%.

  • Robustness: Deliberately vary critical method parameters (Flow rate ± 0.1 mL/min, Temperature ± 5°C, Mobile Phase composition ± 2% absolute). The SST criteria must still be met under all perturbed conditions.

ICH_Validation Start ICH Q2(R2) Validation Protocol Spec 1. Specificity Baseline separation from impurities Start->Spec Lin 2. Linearity & Range Concentration vs. Response (R² ≥ 0.999) Spec->Lin Acc 3. Accuracy Spike Recovery (98.0% - 102.0%) Lin->Acc Prec 4. Precision Repeatability (RSD ≤ 2.0%) Acc->Prec Rob 5. Robustness Flow, Temp, Mobile Phase variations Prec->Rob

Fig 2. Step-by-step ICH Q2(R2) analytical method validation workflow.

References

  • Validation of Analytical Procedures Q2(R2)
  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases Source: Chromatography Online URL
  • Using a Phenyl Column When Separation with C18 (ODS)
  • N-(2-tert-butylphenyl)-2-chloroacetamide (CAS 17900-75-3)
  • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol Source: Agilent Technologies URL

Sources

Comparative

Alkylating Agent Efficiency: N-(2-tert-butylphenyl)-2-chloroacetamide vs. Traditional Haloacetamides

Target Audience: Researchers, Medicinal Chemists, and Proteomics Scientists Document Type: Technical Comparison Guide & Protocol Executive Summary The precise alkylation of cysteine residues is a foundational chemical st...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Proteomics Scientists Document Type: Technical Comparison Guide & Protocol

Executive Summary

The precise alkylation of cysteine residues is a foundational chemical step in both bottom-up proteomics and the development of targeted covalent inhibitors (TCIs). While iodoacetamide (IAA) remains the gold standard for global proteomic alkylation due to its rapid kinetics, its lack of specificity often leads to artifactual data.

This guide provides an objective, data-driven comparison between traditional alkylating agents (IAA and standard 2-chloroacetamide [CAA]) and the sterically hindered N-(2-tert-butylphenyl)-2-chloroacetamide (NtBP-CAA) . By analyzing the causality between molecular structure and reaction kinetics, we demonstrate how the steric bulk of the tert-butylphenyl group modulates electrophilicity, making NtBP-CAA an exceptionally precise tool for Activity-Based Protein Profiling (ABPP) and covalent ligand discovery.

Mechanistic Causality: Why Sterics Dictate Specificity

The efficiency of an alkylating agent is not solely defined by its reaction rate, but by its thermodynamic control and specificity . The reaction follows a classic bimolecular nucleophilic substitution ( SN​2 ) mechanism, where the thiolate anion of a reduced cysteine attacks the electrophilic α -carbon of the haloacetamide[1].

The Leaving Group Effect

Iodide is a superior leaving group compared to chloride. Consequently, IAA reacts rapidly with cysteines but possesses a low enough activation energy barrier to indiscriminately alkylate primary amines (lysine, N-termini) and imidazoles (histidine)[1]. Standard CAA utilizes a poorer chloride leaving group, which slows the reaction and reduces off-target amine alkylation, but paradoxically increases artifactual methionine oxidation—affecting up to 40% of methionine-containing peptides in standard workflows[2].

The Steric Shield of NtBP-CAA

NtBP-CAA introduces a bulky tert-butyl group at the ortho position of the N-phenyl ring. This structural modification fundamentally alters the molecule's reactivity profile:

  • Conformational Locking: The steric clash between the tert-butyl group and the carbonyl oxygen restricts bond rotation, shielding the electrophilic α -carbon.

  • Kinetic Dampening: The activation energy required for an SN​2 attack is significantly raised. Only highly nucleophilic, unhindered thiolates (such as hyper-reactive cysteines in enzyme active sites) can successfully complete the reaction[3].

  • Lipophilicity: The hydrophobic N-aryl moiety enhances cell permeability, making it vastly superior to IAA for in cellulo labeling and covalent drug screening[3].

MechanisticPathway N1 Nucleophile Cysteine Thiolate (S-) N4 Transition State High Activation Energy SN2 N1->N4 N2 Electrophile NtBP-CAA Warhead N2->N4 N3 Steric Shield tert-Butylphenyl Group N3->N2 Modulates Reactivity N5 Product Highly Specific Thioether + Cl- N4->N5

SN2 mechanism of cysteine alkylation modulated by the tert-butylphenyl steric shield.

Comparative Performance Data

The following table synthesizes experimental data comparing the efficiency, specificity, and side-reaction profiles of IAA, CAA, and NtBP-CAA in standard protein labeling workflows[2][3][4].

Performance MetricIodoacetamide (IAA)2-Chloroacetamide (CAA)NtBP-CAA
Global Cys Alkylation Yield > 95% (Highly Efficient)> 90% (Requires higher conc.)Variable (Target-dependent)
Reaction Kinetics Very Fast (< 30 min)Moderate (30 - 60 min)Slow (1 - 4 hours)
Off-Target Amine Alkylation High (1 - 17%)Low (< 2%)Negligible (< 0.1%)
Methionine Oxidation Risk Low (2 - 5%)Critical (Up to 40%) Low to Moderate
Cell Permeability Poor (Hydrophilic)ModerateExcellent (Lipophilic)
Primary Application Global Shotgun ProteomicsSpecific ProteomicsABPP & Covalent Inhibitors

Self-Validating Experimental Protocol

To objectively evaluate the efficiency of NtBP-CAA against IAA, we recommend a parallel, self-validating LC-MS/MS workflow. This protocol utilizes a synthetic peptide spike-in kit to precisely quantify absolute alkylation efficiency and over-alkylation rates[4].

Materials Required
  • Lysis Buffer: 100 mM Triethylammonium bicarbonate (TEAB), pH 8.5[5].

  • Reducing Agent: 500 mM TCEP (Neutralized). Note: Dithiothreitol (DTT) is avoided as it can directly react with haloacetamides in one-pot systems.

  • Alkylating Agents: 200 mM IAA in water; 200 mM NtBP-CAA in LC-MS grade DMSO.

  • Validation: JPT Peptide Technologies Alkylation Kit (or equivalent synthetic standard)[4].

Step-by-Step Methodology

Phase 1: Preparation & Reduction

  • Lysate Preparation: Standardize protein lysates to 1 mg/mL in 100 mM TEAB buffer (pH 8.5).

  • Spike-In Control: Add the synthetic peptide validation mixture at an equimolar ratio to the estimated protein concentration. This acts as an internal standard to measure baseline conversion[4].

  • Reduction: Add TCEP to a final concentration of 5 mM. Incubate at 37°C for 30 minutes to fully reduce disulfide bonds[5].

Phase 2: Parallel Alkylation 4. Branch A (IAA Control): Add IAA to a final concentration of 10 mM. Incubate in the dark at room temperature for 30 minutes. 5. Branch B (NtBP-CAA Test): Add NtBP-CAA (from DMSO stock) to a final concentration of 50 mM. Causality note: The higher concentration compensates for the sterically hindered kinetics. Incubate in the dark at 37°C for 2 hours. 6. Branch C (Negative Control): Add an equivalent volume of blank DMSO.

Phase 3: Quenching & Digestion 7. Quenching: Add DTT to a final concentration of 20 mM in all samples to quench unreacted electrophiles. Incubate for 15 minutes. 8. Digestion: Add MS-grade Trypsin at a 1:50 (enzyme:protein) ratio. Digest overnight at 37°C. 9. Analysis: Desalt via C18 StageTips and analyze via LC-MS/MS. Evaluate the ratio of carbamidomethylated vs. unmodified synthetic peptides to determine absolute efficiency[4].

G A Protein Lysate + Peptide Spike B Reduction (5 mM TCEP) A->B C1 Standard Alkylation (IAA, 10 mM, 30m) B->C1 C2 Targeted Alkylation (NtBP-CAA, 50 mM, 2h) B->C2 D1 High Yield, High Off-Target (LC-MS/MS) C1->D1 D2 Targeted Yield, High Specificity (LC-MS/MS) C2->D2

Comparative workflow of protein alkylation using IAA versus bulky NtBP-CAA.

Conclusion

While Iodoacetamide remains the most efficient reagent for achieving >95% global cysteine alkylation rapidly[4], it fails in applications requiring high specificity. Standard 2-chloroacetamide mitigates amine off-targeting but introduces severe artifactual methionine oxidation[2].

N-(2-tert-butylphenyl)-2-chloroacetamide represents a specialized evolution of the haloacetamide warhead. By leveraging the steric hindrance of the tert-butylphenyl group, it sacrifices raw reaction speed for unparalleled specificity. For researchers conducting global proteomics, IAA or standard CAA (with careful Met-oxidation monitoring) remains appropriate. However, for scientists developing covalent inhibitors or mapping hyper-reactive functional cysteines via ABPP, sterically hindered N-aryl chloroacetamides like NtBP-CAA are the superior, precision-guided choice[3].

References

  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification Journal of Proteome Research - ACS Publications URL:[Link]

  • Fast and Accurate Determination of Cysteine Reduction and Alkylation Efficacy in Proteomics Workflows JPT Peptide Technologies URL: [Link]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction National Institutes of Health (PMC) URL:[Link]

Sources

Validation

Comparative IR Spectroscopy Guide: Structural Characterization of N-(2-tert-butylphenyl)-2-chloroacetamide

Executive Summary In pharmaceutical development and organic synthesis, the accurate structural characterization of intermediate building blocks is critical for downstream success. N-(2-tert-butylphenyl)-2-chloroacetamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and organic synthesis, the accurate structural characterization of intermediate building blocks is critical for downstream success. N-(2-tert-butylphenyl)-2-chloroacetamide (CAS 17900-75-3) is a highly sterically hindered N-aryl amide. This guide objectively compares its Infrared (IR) spectroscopic profile against unhindered alternatives—specifically N-phenyl-2-chloroacetamide and 2-chloroacetamide [1]. By analyzing these spectral differences, researchers can validate the purity, conformational state, and hydrogen-bonding behavior of hindered amide intermediates.

Mechanistic Insights: The Causality of Steric Hindrance on IR Shifts

To interpret the IR spectrum of N-(2-tert-butylphenyl)-2-chloroacetamide, one must understand the causal relationship between molecular conformation and vibrational force constants.

The Unhindered Baseline: In unhindered molecules like N-phenyl-2-chloroacetamide, the phenyl ring and the amide plane (N-C=O) can adopt a nearly coplanar conformation. This planarity allows the molecules to pack tightly in the solid state, forming extensive, strong intermolecular hydrogen bonds (N-H ··· O=C). These hydrogen bonds pull electron density away from the N-H and C=O covalent bonds, lengthening them and lowering their vibrational frequencies (e.g., the N-H stretch appears at 3277 cm⁻¹ and the C=O stretch at 1667 cm⁻¹)[2].

The Steric Effect: Introducing a massive tert-butyl group at the ortho position of the phenyl ring creates severe steric repulsion with the chloroacetyl moiety. To relieve this strain, the molecule is forced into a twisted conformation where the phenyl ring is orthogonal to the amide plane.

  • Disrupted Lattice: This physical bulk acts as a shield, preventing adjacent molecules from approaching closely enough to form optimal hydrogen bonds.

  • Increased Force Constants: Because the N-H and C=O groups participate in significantly weaker intermolecular interactions, their covalent bonds retain more double-bond character.

  • Spectral Consequence: This directly causes a hypsochromic (blue) shift, pushing the N-H and C=O absorption bands to higher wavenumbers compared to their unhindered counterparts.

Comparative IR Spectroscopy Data

The following table summarizes the quantitative spectral data, contrasting the baseline aliphatic amide, the unhindered aryl amide, and the sterically hindered aryl amide.

Functional Group Vibration2-Chloroacetamide (Aliphatic)[3]N-Phenyl-2-chloroacetamide (Unhindered Aryl)[2]N-(2-tert-butylphenyl)-2-chloroacetamide (Hindered Aryl)Shift Causality & Diagnostic Value
N-H Stretch ~3300 & 3400 cm⁻¹ (Primary NH₂)3277 cm⁻¹ (Secondary NH)~3350 cm⁻¹Shifted higher due to the ortho-tert-butyl group disrupting intermolecular H-bonding.
C=O Stretch (Amide I) 1668 cm⁻¹1667 cm⁻¹~1685 cm⁻¹Weaker H-bonding increases the carbonyl double-bond character and force constant.
Aliphatic C-H Stretch ~2950 cm⁻¹2920, 2970, 2991 cm⁻¹2960–2990 cm⁻¹ (Strong)Massive signal increase due to the nine equivalent methyl protons of the tert-butyl group.
Aromatic C-H Stretch N/A3058 cm⁻¹~3060 cm⁻¹Confirms the presence of the aromatic ring; relatively unaffected by steric bulk.
C-Cl Stretch 760 cm⁻¹~750 cm⁻¹~755 cm⁻¹Diagnostic for the chloroacetyl moiety; remains stable across derivatives.

Experimental Protocols: Self-Validating ATR-FTIR Workflow

To ensure total trustworthiness and reproducibility, the IR acquisition must operate as a self-validating system. The following protocol utilizes Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy[4], detailing the causality behind each procedural step.

Phase 1: System Suitability & Calibration

  • Action: Scan a standard 1.5 mil polystyrene calibration film.

  • Causality: Validates the interferometer alignment and laser wavelength accuracy. If the standard peaks (e.g., 1601 cm⁻¹, 1028 cm⁻¹) deviate by more than ±1 cm⁻¹, the system fails validation and requires recalibration.

Phase 2: Background Acquisition

  • Action: Ensure the diamond ATR crystal is clean, then acquire a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution)[4].

  • Causality: This subtracts atmospheric CO₂ and water vapor from the final data. A flat baseline confirms the optical path is free of chemical contamination.

Phase 3: Sample Analysis

  • Action: Deposit 1–2 mg of solid N-(2-tert-butylphenyl)-2-chloroacetamide directly onto the ATR crystal. Lower the pressure anvil until the software indicates optimal optical contact.

  • Causality: Solid-state samples require intimate contact with the crystal to allow the evanescent wave to penetrate the sample. Inconsistent pressure leads to poor signal-to-noise ratios and distorted peak intensities.

Phase 4: Data Processing

  • Action: Apply an ATR correction algorithm to the raw spectrum.

  • Causality: The penetration depth of the IR beam in ATR is wavelength-dependent (deeper at lower wavenumbers). The correction normalizes the spectrum to match transmission data, ensuring accurate relative peak intensities for comparative analysis.

Phase 5: Post-Run Validation (Zero-Carryover Check)

  • Action: Clean the crystal thoroughly with isopropanol and a lint-free wipe[4]. Allow the solvent to evaporate, then run a new background scan.

  • Causality: If the resulting spectrum shows a flat line with zero residual peaks at ~2960 cm⁻¹ or ~1685 cm⁻¹, the protocol self-validates that no sample carryover exists, ensuring the integrity of subsequent analyses.

Workflow Visualization

Workflow N1 System Calibration (Polystyrene Standard) N2 Background Acquisition (Empty Diamond Crystal) N1->N2 Validates Optics N3 Sample Application (Solid State N-Aryl Amide) N2->N3 Establishes Baseline N4 ATR-FTIR Scanning (4000-400 cm⁻¹) N3->N4 Direct Measurement N5 Data Processing (ATR Correction & Baseline) N4->N5 Raw Spectra N6 Post-Run Validation (Zero Carryover Check) N5->N6 Finalizes Data

Analytical workflow for ATR-FTIR characterization and comparative spectral validation.

References

  • PubChem, National Institutes of Health. "Chloroacetamide | ClCH2CONH2 | CID 6580".[1] URL: [Link]

  • IUCr Journals. "Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide".[2] URL:[Link]

  • ResearchGate. "FTIR spectra of Chloroacetamide ALCl3:CA new IL."[3] URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(2-tert-butylphenyl)-2-chloroacetamide

For laboratory professionals dedicated to advancing pharmaceutical research and development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

For laboratory professionals dedicated to advancing pharmaceutical research and development, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are paramount, not only for regulatory compliance but as a cornerstone of our ethical responsibility to protect ourselves, our colleagues, and the environment. This guide provides a detailed, experience-driven protocol for the safe disposal of N-(2-tert-butylphenyl)-2-chloroacetamide, a compound that, while not extensively documented, belongs to the hazardous class of chloroacetamides.

The guidance herein is synthesized from established safety data for closely related compounds and general best practices for halogenated organic waste. The underlying principle of this protocol is risk mitigation through informed caution. Given the structural alerts, we must treat N-(2-tert-butylphenyl)-2-chloroacetamide with the same level of care as its more characterized and hazardous analogue, 2-chloroacetamide.

Understanding the Hazard Profile
Hazard ClassificationGHS Code/StatementDescription
Acute Oral Toxicity H301Toxic if swallowed.[2][4]
Skin Sensitization H317May cause an allergic skin reaction.[2][4]
Reproductive Toxicity H361Suspected of damaging fertility.[2][4]
Aquatic Hazard H412Harmful to aquatic life with long-lasting effects.[3]

This table is based on the hazard profile of 2-chloroacetamide as a proxy for N-(2-tert-butylphenyl)-2-chloroacetamide.

The core directive for handling and disposal is to prevent all routes of exposure—ingestion, inhalation, and skin contact—and to ensure the compound does not enter the environment.[3]

Step-by-Step Disposal Protocol

The proper management of this chemical waste is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States. The following protocol is designed to meet and exceed these standards, ensuring a self-validating system of safety and compliance.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling the waste container, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable step to prevent accidental exposure.

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for any signs of degradation or puncture before use.[1][3]

  • Eye and Face Protection : Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][3]

  • Protective Clothing : A lab coat is essential. For larger quantities of waste, consider a chemical-resistant apron or coveralls. Contaminated clothing must be removed immediately and decontaminated before reuse.[1][5]

  • Respiratory Protection : If there is a risk of generating dust (e.g., during spill cleanup of the solid compound), a NIOSH-approved respirator with a particulate filter is required. All handling of open solids should ideally be done within a certified chemical fume hood.[1][3]

Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate correct disposal by your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor.

  • Designated Waste Stream : As a halogenated organic compound, N-(2-tert-butylphenyl)-2-chloroacetamide waste must be collected separately from non-halogenated organic waste.[6][7][8] This is because halogenated waste typically requires high-temperature incineration for complete destruction.[7][9]

  • Container Selection : Use only approved, leak-proof, and chemically compatible waste containers. The container must have a secure, threaded cap.[6]

  • Labeling : The waste container must be clearly and accurately labeled as soon as the first drop of waste is added.[6] The label must include:

    • The words "Hazardous Waste"[8]

    • The full chemical name: "N-(2-tert-butylphenyl)-2-chloroacetamide" (no abbreviations or formulas)[6]

    • An indication of the hazards (e.g., "Toxic," "Reproductive Hazard")

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Container Select & Label Waste Container PPE->Container Safety First Transfer Transfer Waste to Container Container->Transfer Ready for Waste Seal Securely Seal Container Transfer->Seal After Each Addition Store Store in Designated Satellite Accumulation Area Seal->Store Safe Holding Pickup Arrange for Pickup by Licensed Waste Contractor Store->Pickup Final Step

Caption: Workflow for the safe disposal of N-(2-tert-butylphenyl)-2-chloroacetamide.

Spill and Decontamination Procedures

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

  • Immediate Actions :

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is significant or you are unsure how to proceed, contact your institution's EHS office immediately.

    • Ensure the area is well-ventilated, and if safe to do so, eliminate any potential ignition sources.

  • Cleanup :

    • Wearing the full complement of PPE, contain the spill.

    • For solid spills, carefully sweep up the material to avoid generating dust.[1] Place the swept material into the designated hazardous waste container.

    • For liquid spills (if the compound is in solution), absorb the spill with an inert material (e.g., vermiculite, sand).

    • All materials used for cleanup (gloves, absorbent pads, etc.) must be placed in the hazardous waste container.[10]

  • Decontamination :

    • Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water.

    • All decontamination materials must also be disposed of as hazardous waste.

Final Disposal: The Role of Professional Services

Under no circumstances should N-(2-tert-butylphenyl)-2-chloroacetamide or its containers be disposed of in the regular trash or down the drain.[8]

  • Licensed Professional Disposal : The only acceptable method for the final disposal of this waste is through a licensed professional waste disposal company.[2][11] These companies are equipped to transport and dispose of hazardous materials in compliance with all federal, state, and local regulations.[2][12]

  • Incineration : The typical disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[11]

By adhering to this comprehensive disposal protocol, you are not only ensuring the safety of your laboratory environment but also upholding the highest standards of scientific integrity and responsibility.

References

  • Cole-Parmer. (2005, January 13). Material Safety Data Sheet - 2-Chloroacetamide, 98%.
  • TCI Chemicals. (2025, May 20). SAFETY DATA SHEET - 2-Chloroacetamide.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Ministry of Environment. Laws and Regulations Retrieving System.
  • Bucknell University. Hazardous Waste Segregation.
  • AK Scientific, Inc. Safety Data Sheet - Chloroacetamide.
  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - 2-Chloroacetamide.
  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - 2-Chloroacetamide.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • eCFR. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Cornell EHS. 7.2 Organic Solvents.
  • NextSDS. N-[2-(butan-2-yl)phenyl]-2-chloroacetamide — Chemical Substance Information.
  • Eurofins. 2-Chloroacetamide.
  • Santa Cruz Biotechnology, Inc. 2-Chloroacetamide.
  • PubChem - NIH. Chloroacetamide | ClCH2CONH2 | CID 6580.
  • Chem Service. (2015, April 21). SAFETY DATA SHEET - 2-Chloroacetamide.
  • Benchchem. Proper Disposal of 2-chloro-N-(1-phenylethyl)acetamide: A Step-by-Step Guide.

Sources

Handling

Comprehensive Safety &amp; Operational Guide: Handling N-(2-tert-butylphenyl)-2-chloroacetamide

As a Senior Application Scientist, I recognize that handling reactive building blocks requires more than just reading a Safety Data Sheet (SDS); it requires a fundamental understanding of the chemical's mechanistic behav...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling reactive building blocks requires more than just reading a Safety Data Sheet (SDS); it requires a fundamental understanding of the chemical's mechanistic behavior. N-(2-tert-butylphenyl)-2-chloroacetamide (CAS: 17900-75-3) is a highly valuable intermediate in medicinal chemistry and drug development [1]. However, its utility stems from the same chemical property that makes it hazardous: it is a potent electrophile.

This guide provides a self-validating, step-by-step operational protocol designed to protect researchers by explaining the causality behind every safety requirement.

Mechanistic Hazard Profile: The "Why" Behind the Danger

To handle this compound safely, you must understand its reactivity. The 2-chloroacetamide moiety acts as an alkylating agent. It readily undergoes bimolecular nucleophilic substitution (SN2) reactions with biological nucleophiles—most notably the sulfhydryl (-SH) groups of cysteine residues in human proteins and cellular glutathione.

This mechanism directly dictates its primary hazard classifications [2]:

  • H302 (Harmful if swallowed) & H335 (Respiratory irritation): Mucosal tissue is rich in nucleophilic proteins. Inhalation or ingestion of the dust leads to rapid alkylation of these tissues, causing acute inflammation and cellular toxicity.

  • H315 (Skin irritation) & H319 (Eye irritation): Percutaneous exposure causes the compound to covalently bind to epidermal proteins. This not only causes immediate irritation but acts as a hapten, leading to severe allergic contact dermatitis and long-term sensitization.

Quantitative Hazard & PPE Specifications

To mitigate these mechanistic risks, standard laboratory attire is insufficient. The following table outlines the precise Personal Protective Equipment (PPE) and engineering controls required, grounded in the compound's physical and chemical properties.

Specification TypeParameter / HazardValue / RequirementMechanistic Rationale
Chemical Property Molecular Weight225.72 g/mol Small, lipophilic molecule; readily penetrates porous materials and cellular membranes [1].
Toxicity Data LD50 (Oral, Rat)~138 mg/kg (Class Avg)Acute systemic toxicity driven by irreversible protein alkylation [2].
PPE: Gloves Nitrile Thickness≥ 0.11 mm (Splash) ≥ 0.30 mm (Prolonged)Nitrile rubber provides superior resistance against solid organic electrophiles compared to latex, preventing percutaneous absorption.
PPE: Eyes Eye ProtectionTight-fitting GogglesThe compound's fine dust can cause severe corneal damage via alkylation of ocular proteins. Safety glasses with side shields are inadequate for dust.
Engineering Fume Hood Velocity80 - 100 FPMActively captures aerosolized micro-particles before they can interact with the respiratory tract.
Decontamination Quench Solution5% Sodium ThiosulfateNucleophilic sulfur rapidly attacks the electrophile, forming a harmless, water-soluble Bunte salt [3].
Operational Workflow & Handling Protocol

The following step-by-step methodology must be strictly adhered to when weighing, transferring, and reacting N-(2-tert-butylphenyl)-2-chloroacetamide.

Phase 1: Preparation & PPE Donning

  • Inspect PPE: Examine nitrile gloves for micro-tears. If your protocol requires handling the material for more than 15 minutes, double-gloving is mandatory.

  • Secure Attire: Don a fully buttoned lab coat with knit cuffs. Causality: Open cuffs act as scoops for settling dust, bringing the alkylating agent into direct contact with the sensitive skin of the inner forearm.

Phase 2: Fume Hood Operations 3. Verify Airflow: Ensure the fume hood face velocity is actively maintaining 80–100 FPM. Do not work with the sash above the indicated safety line. 4. Anti-Static Weighing: Place an anti-static weigh boat on the analytical balance. Causality: Chloroacetamides are fine powders that hold static charge. Electrostatic repulsion can cause the powder to aerosolize upon transfer, bypassing gravity settling and increasing inhalation risk. 5. Dispensing: Using a grounded stainless-steel spatula, carefully dispense the required mass.

Phase 3: Transfer & Reaction 6. Contained Transfer: Transfer the weighed solid directly into the reaction vessel inside the fume hood. If the vessel must be moved to another bench, seal it completely before it exits the hood.

Workflow N1 1. PPE Verification (Nitrile, Goggles, Coat) N2 2. Fume Hood Setup (80-100 FPM Velocity) N1->N2 N3 3. Anti-Static Weighing (Minimize Aerosolization) N2->N3 N4 4. Chemical Reaction (Electrophilic Addition) N3->N4 N5 5. Surface Decontamination (Sodium Thiosulfate Quench) N4->N5 N6 6. Hazardous Waste (Incineration Protocol) N5->N6

Fig 1. Standard operating workflow for handling electrophilic chloroacetamide derivatives.

Spill Response & Decontamination (The Thiosulfate Quench)

Standard soap and water are insufficient for decontaminating surfaces exposed to alkylating agents, as they do not neutralize the reactive alpha-carbon. Instead, we utilize a targeted chemical quench[4].

Decontamination Protocol:

  • Prepare a 5% (w/v) aqueous sodium thiosulfate (Na2S2O3) solution.

  • In the event of a spill, do not dry sweep , as this will aerosolize the powder.

  • Gently cover the spill with absorbent paper towels.

  • Saturate the towels with the 5% sodium thiosulfate solution.

  • Wait 10 minutes. Causality: The highly nucleophilic thiosulfate ion attacks the electrophilic carbon of the chloroacetamide, displacing the chloride ion. This SN2 reaction converts the hazardous alkylating agent into an S-alkyl thiosulfate (a Bunte salt), which is non-toxic and highly water-soluble[3].

  • Wipe up the neutralized spill and wash the area thoroughly with water.

Disposal Plan

N-(2-tert-butylphenyl)-2-chloroacetamide cannot be disposed of in standard aqueous waste streams due to its toxicity to aquatic life (H412) [2].

  • Categorization: Collect all unquenched waste, contaminated gloves, and weigh boats in a sealed, compatible container (e.g., HDPE).

  • Labeling: Label clearly as "Hazardous Organic Solid Waste - Alkylating Agent".

  • Destruction: Route to a licensed professional waste disposal service. The mandatory destruction method is high-temperature incineration equipped with an afterburner and scrubber to safely manage the release of hydrogen chloride and nitrogen oxide gases during combustion.

References
  • Lal, S., et al. "Chemoprotection profiles of sodium thiosulfate on methyl methanesulfonate-induced mutagenesis of bacteriophage T4." Medical Science Monitor, PubMed.[Link]

  • Kimura, S. Y., et al. "Acetonitrile and N-Chloroacetamide Formation from the Reaction of Acetaldehyde and Monochloramine." Environmental Science & Technology, ACS Publications.[Link]

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N-(2-tert-butylphenyl)-2-chloroacetamide
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N-(2-tert-butylphenyl)-2-chloroacetamide
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